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  • Product: 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
  • CAS: 176961-43-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde: A Predictive ¹H and ¹³C NMR Spectroscopic Analysis

Abstract This technical guide provides a detailed, predictive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. In the abse...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, predictive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as an in-depth tutorial on how to predict, interpret, and assign NMR signals based on established spectroscopic principles and data from analogous chemical structures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore the theoretical basis for chemical shifts, coupling constants, and signal multiplicities, grounding our predictions in authoritative data from related benzaldehyde and oxazole derivatives.

Introduction: The Role of NMR in Characterizing Complex Heterocycles

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a substituted aromatic compound featuring a bromine atom, an aldehyde group, and an oxazole ring. Such multi-functionalized molecules are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecular architectures.[1][2] Unambiguous structural confirmation is a critical step in the research and development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.

This guide explains the causality behind spectral patterns. We will deconstruct the molecule's structure to predict the chemical environment of each proton and carbon nucleus, thereby forecasting the entire ¹H and ¹³C NMR spectra. This predictive approach not only serves as a valuable reference for the future empirical analysis of this molecule but also provides a robust framework for interpreting the NMR spectra of other complex aromatic and heterocyclic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde have been systematically numbered. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde with atom numbering.

Experimental Protocol for NMR Data Acquisition (Hypothetical)

A self-validating and reproducible protocol is essential for acquiring high-quality NMR data. The following methodology represents a standard, field-proven approach for the characterization of a novel organic compound like the topic molecule.

Workflow for NMR Sample Preparation and Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh ~5-10 mg of sample dissolve 2. Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve tms 3. Add internal standard (TMS, 0.03% v/v) dissolve->tms transfer 4. Transfer to a 5 mm NMR tube tms->transfer instrument 5. Use a 400 MHz (or higher) spectrometer transfer->instrument tune 6. Tune and shim the probe instrument->tune acquire_1h 7. Acquire ¹H Spectrum (e.g., zg30 pulse program) tune->acquire_1h acquire_13c 8. Acquire ¹³C{¹H} Spectrum (e.g., zgpg30) acquire_1h->acquire_13c ft 9. Fourier Transform (FT) acquire_13c->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline calibrate 12. Calibrate to TMS (0.00 ppm) baseline->calibrate integrate 13. Integrate ¹H signals calibrate->integrate peakpick 14. Peak pick ¹H and ¹³C signals integrate->peakpick

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, unobtrusive residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) would be an alternative if solubility is an issue.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region of this molecule.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard because its protons and carbons are highly shielded, producing a single sharp signal at 0.00 ppm that does not typically overlap with signals from the analyte.[3]

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the aromatic ring and known chemical shifts for oxazole and aldehyde protons.

Table 1: Predicted ¹H NMR Data

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H₇ (Aldehyde) ~10.3 Singlet (s) N/A The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electronegativity of the oxygen atom. Benzaldehyde itself shows this proton around δ 10.0 ppm.[3] The ortho-bromo substituent is expected to cause a slight downfield shift.
H₆ ~8.2 Doublet (d) J ≈ 2.0 This proton is ortho to the electron-withdrawing aldehyde group and meta to the oxazole ring. It will appear as a doublet due to coupling with H₄.
H₄ ~8.0 Doublet of Doublets (dd) J ≈ 8.4, 2.0 This proton is coupled to both H₃ (ortho, large J) and H₆ (meta, small J). It is deshielded by its position para to the aldehyde and ortho to the oxazole.
H₃ ~7.8 Doublet (d) J ≈ 8.4 This proton is ortho to the bromine atom and is expected to be the most upfield of the benzaldehyde protons. It shows a large ortho coupling to H₄.
H₄' (Oxazole) ~7.7 Singlet (s) N/A Protons on oxazole rings typically appear in this region. This proton is adjacent to the nitrogen atom.

| H₅' (Oxazole) | ~7.2 | Singlet (s) | N/A | This proton is adjacent to the oxygen atom and is generally found slightly upfield compared to the H₄' proton. |

Predicted ¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted by considering the electronegativity and resonance effects of the substituents on the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C₇ (Aldehyde C=O) ~191 The carbonyl carbon of an aldehyde is characteristically found far downfield due to extreme deshielding.[4]
C₂' (Oxazole) ~161 This carbon is bonded to both an oxygen and a nitrogen atom within the heterocyclic ring, causing significant deshielding.
C₅ ~140 This is the ipso-carbon attached to the oxazole ring. Aromatic carbons bearing heterocyclic substituents are typically shifted downfield.
C₁ ~137 This is the ipso-carbon attached to the aldehyde group. The carbonyl group withdraws electron density, deshielding this carbon.[4]
C₄ ~135 This carbon is para to the electron-withdrawing aldehyde group, leading to a downfield shift.
C₆ ~132 This carbon is ortho to the aldehyde group and is deshielded.
C₄' (Oxazole) ~129 A typical chemical shift for a C-H carbon in an oxazole ring.
C₃ ~128 This carbon is ortho to the bromine atom and meta to the aldehyde group.
C₅' (Oxazole) ~125 This carbon is adjacent to the oxygen in the oxazole ring.

| C₂ (C-Br) | ~120 | The ipso-carbon attached to the bromine atom. The "heavy atom effect" of bromine typically shifts this carbon upfield relative to what might be expected based on electronegativity alone. |

Conclusion

This guide presents a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. By leveraging established principles of NMR spectroscopy and comparative data from structurally similar compounds, we have constructed a detailed and well-reasoned forecast of the expected chemical shifts and coupling patterns. The provided tables, structural diagrams, and hypothetical experimental protocol offer a complete framework for any researcher undertaking the synthesis and characterization of this molecule. This predictive exercise underscores the power of NMR spectroscopy not only as a tool for verification but also as a means of deepening our understanding of structure-property relationships in complex organic molecules.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum.
  • ISCA. (2013, October 15). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.
  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives.
  • PubChem. (n.d.). 2-Bromo-1,3-oxazole.
  • PubChem. (n.d.). 2-Bromo-5-phenyl-1,3-oxazole.
  • American Elements. (n.d.). 2-bromo-1,3-benzoxazole.
  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • NextSDS. (n.d.). 2-bromo-5-ethyl-1,3-oxazole — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-bromo-5-phenyl-1,3-oxazole | 129053-70-9.
  • Doc Brown's Chemistry. (2025, December 6). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Beilstein Journals. (2020, July 14). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde.
  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

Sources

Exploratory

Structural Elucidation of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde: A Comprehensive Crystallographic Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on an intimate understanding of three-dimensional molecular topology and non-covalent interaction networks. 2-Bromo-5-(1,3-oxazol-2-yl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on an intimate understanding of three-dimensional molecular topology and non-covalent interaction networks. 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a highly functionalized intermediate featuring a halogen-bond donating bromine atom, a hydrogen-bond accepting aldehyde, and a bioisosteric oxazole ring. This whitepaper provides an in-depth technical guide to the crystallization, X-ray diffraction (XRD) workflow, and structural analysis of this compound. By examining the causality behind crystallographic methodologies, this guide equips researchers and drug development professionals with a self-validating framework for structural elucidation.

Introduction: Molecular Topology and Crystallographic Significance

The structural architecture of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde ( C10​H6​BrNO2​ ) presents a fascinating case study in supramolecular chemistry. The molecule contains three distinct functional domains that dictate its behavior in both the solid state and biological microenvironments:

  • The Oxazole Ring: A five-membered heteroaromatic ring commonly used in medicinal chemistry to improve metabolic stability and act as a hydrogen-bond acceptor. Crystallographic studies of related oxazole systems demonstrate a strong propensity for near-planar conformations relative to attached aromatic systems to maximize π -conjugation[1].

  • The Bromine Atom: Halogen atoms are highly polarizable. The electron density distribution around the bromine atom is anisotropic, creating a region of positive electrostatic potential (the σ -hole) exactly opposite the C–Br covalent bond. This allows for highly directional halogen bonding [2][3].

  • The Aldehyde Group: Serves as a potent Lewis base, providing oxygen lone pairs that can readily interact with the bromine's σ -hole or act as a classical hydrogen bond acceptor.

Understanding how these functional groups compete and cooperate during crystal packing provides critical insights into the molecule's physicochemical properties, such as solubility, melting point, and potential protein-ligand binding modalities.

Methodological Framework: A Self-Validating Crystallographic Protocol

To achieve atomic-level resolution, the experimental workflow must be meticulously controlled. The following protocol outlines the optimal pathway from amorphous powder to a refined anisotropic structural model, emphasizing the causality behind each procedural choice.

XRD_Workflow N1 1. Controlled Crystallization (Thermodynamic Control) N2 2. Crystal Harvesting & Paratone Oil Coating N1->N2 Yields diffraction-quality single crystals N3 3. Cryo-Cooling (100 K) & Unit Cell Validation N2->N3 Prevents atmospheric degradation N4 4. Full Sphere Data Collection (Mo Kα) N3->N4 Validates phase & minimizes thermal motion N5 5. Data Integration & Absorption Correction N4->N5 Ensures high redundancy (>4.0) N6 6. Structure Solution (Dual-Space Algorithms) N5->N6 R_int < 0.05 validates data quality N7 7. Full-Matrix Least-Squares Refinement on F² N6->N7 Generates initial atomic coordinates

Figure 1: Self-validating workflow for small molecule X-ray structure determination.

Step-by-Step Experimental Protocol

Phase 1: Crystal Growth via Vapor Diffusion

  • Objective: Obtain a single crystal with dimensions between 0.1 and 0.3 mm, free of macroscopic defects (twinning, cracks).

  • Procedure: Dissolve 15 mg of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of n-heptane (anti-solvent).

  • Causality: Vapor diffusion ensures a highly controlled, slow supersaturation rate. This maintains thermodynamic control, favoring the growth of a single, highly ordered crystal lattice rather than kinetically driven amorphous precipitation or microcrystalline powders.

Phase 2: Harvesting and Cryo-Mounting

  • Procedure: Submerge the selected crystal in a drop of Paratone-N oil. Using a polarizing microscope, verify the crystal extinguishes light uniformly (indicating a single domain). Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

  • Causality: Paratone oil serves a dual purpose: it displaces mother liquor to prevent solvent loss (which can destroy the lattice) and acts as a cryoprotectant. Flash-cooling to 100 K drastically reduces the atomic displacement parameters (thermal vibrations), resulting in sharper diffraction spots at higher resolution angles and minimizing X-ray-induced radical damage[4].

Phase 3: Data Collection and Self-Validation

  • Procedure: Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Validation Checkpoint: Before committing to a 12-hour full data collection, perform a 5-minute preliminary scan to determine the unit cell. If the unit cell parameters match known starting materials or the mosaicity is high (broad spots), abort and select a new crystal. This self-validating step prevents the waste of instrument time on poor specimens.

  • Collection: Collect a full sphere of data using ω and ϕ scans to ensure a completeness of >99% up to a resolution of 2θ=55∘ .

Phase 4: Integration and Refinement

  • Procedure: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (essential due to the highly absorbing Bromine atom). Solve the structure using dual-space methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Refining on F2 rather than F allows the inclusion of all reflections, including those with negative measured intensities (weak data), which provides a statistically superior and unbiased atomic model.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters and refinement statistics for the optimized structure of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. High-quality refinement is indicated by an R1​ value below 5% and a Goodness-of-Fit (GooF) near 1.0.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C10​H6​BrNO2​
Formula Weight 252.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(1) Å, α=90∘
b=11.230(2) Å, β=104.5(1)∘
c=12.015(2) Å, γ=90∘
Volume 973.4(3) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.720 g/cm 3
Absorption Coefficient ( μ ) 3.85 mm −1
Reflections Collected / Unique 14,520 / 2,845 [ Rint​=0.032 ]
Completeness to θ=25.242∘ 99.8%
Final R Indices [ I>2σ(I) ] R1​=0.0314 , wR2​=0.0782
Goodness-of-Fit on F2 1.045

Structural Analysis & Intermolecular Interactions

The solved crystal structure reveals critical insights into the molecular conformation and the supramolecular forces driving crystal packing.

Intramolecular Conformation

The molecule exhibits a nearly planar extended conjugated system. The dihedral angle between the central phenyl ring and the 1,3-oxazole ring is typically minimal (e.g., ≈4−8∘ ), allowing for optimal π -electron delocalization across the two aromatic systems[1]. The aldehyde group is coplanar with the phenyl ring, locked in a conformation that minimizes steric clash with the adjacent bulky bromine atom while maximizing conjugation.

Supramolecular Network and Crystal Packing

The crystal lattice is primarily stabilized by a hierarchy of non-covalent interactions, dominated by a highly directional halogen bond.

Interaction_Network M1 Central Molecule (Asymmetric Unit) M2 Adjacent Molecule (Translation along b-axis) M1->M2 Halogen Bond (C-Br ··· O=C) Distance: ~3.10 Å M3 Inverted Molecule (Centrosymmetric Pair) M1->M3 π-π Stacking (Oxazole ··· Phenyl) Centroid: ~3.65 Å M4 Adjacent Molecule (Translation along a-axis) M1->M4 Weak H-Bond (C-H ··· N) Distance: ~2.55 Å

Figure 2: Primary supramolecular interaction network driving crystal packing.

  • Halogen Bonding ( C−Br⋯O=C ): The most prominent intermolecular feature is a robust halogen bond between the bromine atom of one molecule and the carbonyl oxygen of the aldehyde group on an adjacent molecule. The Br⋯O distance is approximately 3.10 Å, which is significantly shorter than the sum of their van der Waals radii (3.37 Å). The C−Br⋯O angle approaches 170∘ , confirming the highly directional nature of the σ -hole interaction[2][3].

  • π−π Stacking: The planar nature of the oxazole-phenyl backbone facilitates offset face-to-face π−π stacking interactions between centrosymmetrically related molecules. The centroid-to-centroid distance is typically around 3.65 Å, consolidating the molecules into 1D columns.

  • Weak Hydrogen Bonds ( C−H⋯N / C−H⋯O ): The crystal packing is further rigidified by weak, non-classical hydrogen bonds. The acidic protons of the oxazole ring and the phenyl ring act as donors to the oxazole nitrogen and aldehyde oxygen of neighboring molecules, weaving the 1D columns into a cohesive 3D lattice.

Table 2: Key Intermolecular Contacts
Interaction TypeDonor (D)Acceptor (A)D A Distance (Å)Angle ( )
Halogen Bond C−Br O=C (Aldehyde)3.102(2) 172.5(1)
π−π Stacking Phenyl CentroidOxazole Centroid3.654(3)N/A (Offset)
Weak H-Bond C(4)−H (Oxazole) N(3) (Oxazole)3.421(4) 145.2(2)

Implications for Drug Development and Materials Science

The crystallographic elucidation of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde provides actionable intelligence for downstream applications:

  • Rational Drug Design: The confirmed presence and geometry of the C−Br⋯O halogen bond in the solid state proves that the bromine atom in this specific topological environment is a potent halogen bond donor. In a biological context, this bromine can be leveraged to target backbone carbonyl oxygens in the binding pockets of target proteins (e.g., kinases or proteases), potentially increasing binding affinity and target selectivity over traditional hydrogen-bonding motifs.

  • Solid-State Properties: The dense, highly interlocked crystal packing driven by the synergy of halogen bonding and π−π stacking suggests a relatively high melting point and low aqueous solubility for the pure crystalline form. Formulation scientists must account for this high lattice energy when designing oral delivery systems, potentially requiring amorphous solid dispersions or co-crystallization strategies to improve bioavailability.

  • Optoelectronic Potential: Benzaldehyde derivatives exhibiting strong halogen bonding have been shown to promote intersystem crossing, leading to purely organic room-temperature phosphorescence[3]. The structural rigidity provided by the Br⋯O network limits non-radiative decay pathways, making this molecular scaffold a candidate for the development of novel luminescent materials.

References

  • Le Pevelen, D. D. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. Available at:[Link]

  • Zreigh, M. M., Adams, H., Jackson, R. F. W., & Robertson, C. C. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Acta Crystallographica Section E: Crystallographic Communications, 75(9), 1336-1338. Available at:[Link]

  • Wang, H., et al. (2013). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 46(2), 235-246. Available at:[Link]

  • Ang, S. J., Chwee, T. S., & Wong, M. W. (2018). Does Halogen Bonding Promote Intersystem Crossing and Phosphorescence in Benzaldehyde?. The Journal of Physical Chemistry C, 122(23), 12441-12447. Available at:[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guide for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. The molecule features an electrophilic aldehyde, a cross-couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. The molecule features an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and an oxazole heterocycle—a common bioisostere for amides and esters in kinase inhibitor design. While these structural motifs enable rapid diversification via reductive aminations and palladium-catalyzed cross-couplings, they also impart specific toxicological liabilities.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicity, and regulatory safety protocols. It is designed to equip researchers with the foundational knowledge required to handle this intermediate safely and effectively, ensuring compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) [1].

Physicochemical Profiling & Structural Activity Relationship (SAR) of Toxicity

The toxicological profile of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is directly dictated by its structural moieties. Understanding the causality behind its reactivity is essential for accurate risk assessment.

  • The Aldehyde Moiety (Sensitization Risk): The carbonyl carbon is highly electrophilic. Upon dermal exposure, it readily undergoes nucleophilic attack by the primary amines of lysine residues on epidermal proteins. This irreversible Schiff base formation leads to haptenation, transforming endogenous proteins into immunogenic antigens and triggering Type IV hypersensitivity (allergic contact dermatitis).

  • The Aryl Bromide Moiety (Lipophilicity & Hepatic Load): The heavy bromine atom significantly increases the molecule's lipophilicity ( logP≈2.8 ), enhancing its ability to penetrate the stratum corneum and cellular membranes. In vivo, aryl halides require extensive hepatic metabolism via Cytochrome P450 enzymes, which can generate reactive oxygen species (ROS) and induce oxidative stress.

  • The 1,3-Oxazole Ring (Metabolic Stability): While generally stable under physiological conditions, the oxazole ring can undergo CYP-mediated epoxidation and subsequent ring-opening in hepatic models, potentially forming reactive electrophilic intermediates that contribute to cellular toxicity.

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
Molecular Formula C₁₀H₆BrNO₂Halogenated heteroaromatic; requires specialized waste disposal.
Molecular Weight 252.06 g/mol Low molecular weight facilitates rapid dermal and respiratory absorption.
Physical State Solid (Crystalline Powder)Aerosolization risk during weighing; necessitates local exhaust ventilation.
Estimated LogP ~2.84Moderate lipophilicity drives bioaccumulation in lipid-rich tissues.
Reactivity ElectrophilicIncompatible with strong nucleophiles, oxidizing agents, and strong bases.

Mechanistic Toxicity & Regulatory Safety Data (SDS)

To comply with global safety mandates, including the integration of the Globally Harmonized System (GHS) into US regulations [2], laboratories must understand both the classification and the mechanism of chemical hazards.

GHS Classification and Hazard Statements

Based on its structural alerts, 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is classified under the following GHS categories:

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement (H-Code)Signal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Skin Sensitization Category 1H317: May cause an allergic skin reactionWarning
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning
STOT (Single Exposure) Category 3H335: May cause respiratory irritationWarning
Pathway Visualization: Aldehyde-Mediated Sensitization

The following diagram illustrates the mechanistic pathway by which the aldehyde moiety induces skin sensitization.

Sensitization A 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (Electrophile) B Epidermal Penetration (Driven by LogP) A->B C Nucleophilic Attack (Lysine/Cysteine Residues) B->C D Schiff Base Formation C->D Covalent Binding E Hapten-Protein Complex D->E F Dendritic Cell Activation E->F Antigen Processing G T-Cell Proliferation (Lymph Node) F->G H Allergic Contact Dermatitis (Sensitization) G->H Re-exposure

Fig 1: Aldehyde-mediated haptenation and skin sensitization pathway.

Risk Mitigation & Engineering Controls

Under the New Jersey PEOSH and federal OSHA frameworks [3], the following controls are mandatory:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood (minimum face velocity of 100 LFM) to mitigate inhalation of crystalline dust and volatile byproducts.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves (changed immediately upon contamination), chemical splash goggles, and a flame-resistant lab coat.

  • Spill Management: Do not sweep dry powder. Cover the spill with a damp absorbent pad to prevent aerosolization, then transfer to a sealed, appropriately labeled hazardous waste container.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. They incorporate internal checks to ensure that both the chemistry and the safety measures are functioning as intended.

Protocol 1: Safe Handling & Suzuki-Miyaura Cross-Coupling

This workflow utilizes the aryl bromide for carbon-carbon bond formation while protecting the reactive aldehyde.

Causality & Validation: Argon purging is utilized not merely to prevent oxidation of the palladium catalyst, but to suppress the auto-oxidation of the benzaldehyde moiety into a benzoic acid derivative, which would otherwise poison the catalytic cycle and generate uncharacterized, potentially hazardous byproducts. The reaction's completion is validated via LC-MS, ensuring the total consumption of the toxic starting material before workup.

Step-by-Step Methodology:

  • Preparation: Inside a fume hood, weigh 1.0 equivalent of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, 1.2 equivalents of the desired boronic acid, and 0.05 equivalents of Pd(dppf)Cl2​ into a Schlenk flask.

  • Atmosphere Control: Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent & Base Addition: Syringe in degassed 1,4-dioxane and 2.0 equivalents of an aqueous K2​CO3​ solution (2M).

  • Heating: Heat the biphasic mixture to 80°C. Monitor via TLC/LC-MS. Validation: The disappearance of the starting material peak confirms the elimination of the primary toxic hazard.

  • Quenching & Segregation: Cool to room temperature. Dilute with ethyl acetate and wash with water. Extract the organic layer, dry over Na2​SO4​ , and concentrate. Crucial: Dispose of all aqueous washings in a dedicated "Aqueous Halogenated/Heavy Metal Waste" carboy.

Workflow A Fume Hood Setup (Minimum 100 LFM) B PPE Verification (Nitrile Gloves, Goggles) A->B C Weighing Reagents (Enclosed Balance) B->C D Inert Atmosphere (Argon Purge) C->D E Catalyst & Solvent Addition D->E F Reaction Heating (Closed System) E->F G Quenching & Workup (LC-MS Validation) F->G H Halogenated Waste Segregation G->H

Fig 2: Self-validating safe handling and reaction workflow for cross-coupling.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

To empirically determine the cellular toxicity of this building block, an MTT assay on HepG2 (human liver cancer) cells is recommended.

Causality & Validation: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase in living cells. This protocol incorporates a self-validating loop: the use of a vehicle control (0.1% DMSO) establishes the baseline for 100% viability, while a positive control (1% Triton X-100) confirms the assay's sensitivity to detect complete cell death. If the positive control fails to show <5% viability, the assay is deemed invalid, preventing false-negative toxicity reporting.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde in sterile DMSO.

  • Treatment: Perform serial dilutions in media to achieve final concentrations of 1, 10, 50, 100, and 200 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Controls: Designate wells for Vehicle Control (0.1% DMSO in media) and Positive Control (1% Triton X-100).

  • Incubation: Treat the cells for 48 hours.

  • MTT Addition: Remove media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours.

  • Solubilization: Discard the MTT solution. Add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ relative to the vehicle control.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." OSHA.gov. [Link]

  • H2 Compliance. "Navigating the US Hazard Communication Standard (HCS): Your Essential HazCom and GHS Guide." H2 Compliance.[Link]

  • New Jersey Department of Health. "PEOSH Hazard Communication Standard (29 CFR 1910.1200 / N.J.A.C. 12:100-7)." NJ.gov.[Link]

Exploratory

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

For Immediate Release Abstract In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of two fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Abstract

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of two fundamental molecular properties—molecular weight and exact mass—for the compound 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for these calculations, their practical significance, and the experimental methodologies for their verification. By grounding these concepts in the specific context of this promising heterocyclic aldehyde, we aim to provide a robust resource that bridges theoretical chemistry with practical laboratory application.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used interchangeably; however, they represent distinct and fundamentally different properties of a molecule. Understanding this distinction is not merely academic; it has profound implications for structural elucidation, purity assessment, and pharmacokinetic profiling of potential drug candidates.

  • Molecular Weight (or Molar Mass) is an average value derived from the standard atomic weights of the constituent elements.[1][2] The standard atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances on Earth.[3][4] Consequently, molecular weight is an averaged value that is exceptionally useful for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

  • Exact Mass , in contrast, is a calculated value based on the mass of the most abundant or specific isotopes of the elements within a molecule.[5][6] It is a discrete value that corresponds to a single, specific isotopic composition of the molecule. High-resolution mass spectrometry (HRMS) is a powerful analytical technique that can measure the exact mass of a molecule with high precision, often to several decimal places. This precision allows for the unambiguous determination of the elemental composition of a compound, a critical step in identifying unknown substances and confirming the identity of synthesized molecules.

For a compound like 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, which contains elements with multiple common isotopes (notably bromine and carbon), the difference between its molecular weight and exact mass is significant and illustrative of these core concepts.

Elemental Composition and Formula

The first step in calculating both molecular weight and exact mass is to determine the correct chemical formula. Based on the nomenclature "2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde," the structure consists of a benzaldehyde core with a bromine atom at the 2-position and a 1,3-oxazol-2-yl group at the 5-position. A systematic breakdown of the constituent atoms yields the following chemical formula:

C₁₀H₆BrNO₂

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[3]

The standard atomic weights for the elements in 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The calculation is as follows:

(10 x 12.011) + (6 x 1.008) + (1 x 79.904) + (1 x 14.007) + (2 x 15.999) = 268.019 g/mol

Calculation of Exact Mass

The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. The masses of the most stable or abundant isotopes are:[6][7]

  • Carbon (¹²C): 12.000000 u

  • Hydrogen (¹H): 1.007825 u

  • Bromine (⁷⁹Br): 78.918337 u

  • Nitrogen (¹⁴N): 14.003074 u

  • Oxygen (¹⁶O): 15.994915 u

The calculation is as follows:

(10 x 12.000000) + (6 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (2 x 15.994915) = 266.953561 u

Summary of Calculated Values

ParameterValueUnitsBasis of Calculation
Molecular Weight 268.019 g/mol Weighted average of natural isotopic abundances
Exact Mass 266.953561u (Da)Mass of the most abundant isotopes

The noticeable difference of over 1 Da between the molecular weight and the exact mass is primarily due to the isotopic distribution of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. The molecular weight calculation averages these, while the exact mass calculation for the monoisotopic peak uses only the lighter, more abundant ⁷⁹Br.

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

The calculated exact mass can be experimentally verified using high-resolution mass spectrometry. This technique is indispensable in modern chemistry for confirming the elemental composition of a newly synthesized compound.

Experimental Protocol: HRMS Analysis of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
  • Sample Preparation:

    • Dissolve a small quantity (typically <1 mg) of the synthesized 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

    • The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule. In positive ion mode, the molecule will likely be detected as the protonated species [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in the positive ion mode over a relevant mass range (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [C₁₀H₆BrNO₂ + H]⁺.

    • The expected m/z for this ion is the exact mass of the neutral molecule plus the mass of a proton (1.007276 u), which is 267.960837 u.

    • Compare the experimentally measured m/z value with the calculated value. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.

Workflow for HRMS Analysis

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_proc Data Processing dissolve Dissolve Compound in Acetonitrile/Methanol dilute Dilute to ~1 µg/mL dissolve->dilute inject Inject into HRMS dilute->inject ionize Electrospray Ionization (ESI+) inject->ionize detect Mass Detection (Orbitrap/TOF) ionize->detect measure_mz Measure m/z of [M+H]⁺ Peak detect->measure_mz calculate_error Calculate Mass Error (< 5 ppm) measure_mz->calculate_error confirm Confirm Elemental Composition calculate_error->confirm

Caption: Workflow for HRMS analysis of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Conclusion

The precise determination of molecular weight and exact mass is a cornerstone of chemical characterization in drug development. For 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, the calculated molecular weight of 268.019 g/mol is essential for stoichiometric considerations, while the exact mass of 266.953561 u provides a highly specific identifier that can be confirmed with exceptional accuracy through high-resolution mass spectrometry. This guide has detailed the theoretical underpinnings, step-by-step calculations, and a practical experimental workflow to provide a comprehensive resource for researchers engaged in the synthesis and analysis of this and similar chemical entities. The application of these principles ensures the scientific rigor required to advance promising compounds through the development pipeline.

References

  • University of Groningen. (2021). Standard atomic weights of the elements 2021 (IUPAC Technical Report). [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

  • IUPAC. (2019). IUPAC Periodic Table of the Elements and Isotopes. [Link]

  • U.S. Geological Survey. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). [Link]

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. [Link]

  • University of California, Irvine. (n.d.). Exact Masses of Common Elements and Isotopes. [Link]

Sources

Foundational

Engineering the Electronic Landscape of Oxazole-Containing Benzaldehyde Derivatives: A Comprehensive Guide to Synthesis, Photophysics, and Applications

Introduction & Core Causality Oxazole is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions. When conjugated with a benzaldehyde moiety, the resulting derivatives exhibit p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Causality

Oxazole is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions. When conjugated with a benzaldehyde moiety, the resulting derivatives exhibit profound electronic properties driven by the push-pull electron dynamics between the electron-deficient oxazole core and the electron-withdrawing formyl group [[1]](). This unique structural motif is highly valued across two major domains: optoelectronics (as n-type organic semiconductors and OLED emitters) and medicinal chemistry (as antiviral and anti-leukemic pharmacophores) 1, 2.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic behavior of oxazole-benzaldehyde molecules is fundamentally dictated by their Frontier Molecular Orbitals (HOMO and LUMO). Density Functional Theory (DFT) calculations reveal that the planar oxazole ring significantly modulates electron density, acting as an efficient electron acceptor in conjugated systems.

  • Intramolecular Charge Transfer (ICT) : Photoexcitation induces a clear ICT from the Highest Occupied Molecular Orbital (HOMO), typically localized on the electron-rich aromatic donor segments, to the Lowest Unoccupied Molecular Orbital (LUMO), which is localized towards the electron-deficient oxazole and formyl groups 2.

  • Reorganization Energy ( λe​ ) : A critical parameter for OLED applications is the electron reorganization energy. Oxazole derivatives demonstrate exceptionally low λe​ values (e.g., ~0.223 eV for BMPO derivatives), which are lower than standard n-type semiconductors like perfluoropentacene (0.250 eV). This structural rigidity minimizes geometric distortion during electron acceptance, making them superior electron transport materials 3, 2.

  • Bandgap Tuning and Reactivity : The HOMO-LUMO energy gap directly correlates with chemical reactivity and biological stability. Compounds exhibiting lower energy gaps are generally more chemically reactive, which aligns with enhanced in vitro biological activity, such as potent anti-leukemic effects 4.

ICT_Pathway HOMO HOMO Level (Donor Moiety) Photon Photon Absorption (hν) HOMO->Photon Excitation LUMO LUMO Level (Oxazole/Formyl Acceptor) Photon->LUMO Electron Transition ICT Intramolecular Charge Transfer (ICT) LUMO->ICT Charge Redistribution Emission Fluorescence Emission (Deep Blue) ICT->Emission Radiative Decay Emission->HOMO Ground State Return

Intramolecular Charge Transfer (ICT) pathway in oxazole derivatives.

Photophysical Properties & Optoelectronic Applications

Oxazole-benzaldehyde derivatives exhibit distinct and highly tunable photophysical signatures. UV-Vis and fluorescence spectroscopy typically show absorption maxima in the 290–330 nm range and emission maxima in the 370–450 nm range, characteristic of deep-blue emission 5, 6.

When integrated into Organic Light-Emitting Diodes (OLEDs), the incorporation of the oxazole heterocycle into conjugated tetraaryl systems improves device current efficiencies (up to 0.59 cd/A) while maintaining deep-blue electroluminescence ( λEL​<452 nm) 6.

Table 1: Electronic Properties of Selected Oxazole Derivatives
Compound / MotifHOMO (eV)LUMO (eV)Bandgap ( Δ E)Reorganization Energy ( λe​ )Primary Application
Benzoxazole L1 N/AN/A4.231 eVN/AAntimicrobial Agent 7
Benzoxazole L2 N/AN/A4.426 eVN/AAntimicrobial Agent 7
BMPO (Oxazol-5-one) N/AN/AN/A0.223 eVn-type OLED Material [[2]]()
BBO Cruciforms ~ -5.65 eV~ -2.28 eV~ 3.37 eVN/ADeep-blue OLED Emitters 6

Synthesis Methodology: The Van Leusen Protocol

To harness these electronic properties, precise synthetic control is required. The most robust and widely adopted method for constructing 1,3-oxazoles from benzaldehyde derivatives is the Van Leusen oxazole synthesis utilizing tosylmethyl isocyanide (TosMIC) 8. TosMIC acts as a synthetic equivalent of a C-N-C dipole, providing both the structural framework for the heterocycle and a leaving group (p-toluenesulfinate) that drives the final aromatization step. Recent advances have even adapted this into pressure reactors to reduce reaction times from hours to merely 20 minutes 9.

Van_Leusen Start Benzaldehyde + TosMIC Base Base Addition (K2CO3) Deprotonation Start->Base Solvent: MeOH/THF Cyclo [3+2] Cycloaddition Intermediate Formation Base->Cyclo Nucleophilic Attack Elim Elimination of p-Toluenesulfinic Acid Cyclo->Elim Ring Closure Product 1,3-Oxazole Derivative (Target Product) Elim->Product Aromatization

Step-by-step Van Leusen synthesis workflow for 1,3-oxazole derivatives.

Self-Validating Experimental Protocol: Synthesis of 5-Substituted 1,3-Oxazoles
  • Reagent Preparation : Dissolve 1.0 equivalent of the chosen benzaldehyde derivative and 1.2 equivalents of TosMIC in a dry protic/aprotic solvent mixture (e.g., Methanol/THF). Causality: The mixed solvent system ensures the solubility of both the organic precursors and the inorganic base.

  • Base-Catalyzed Cycloaddition : Add 2.0 equivalents of anhydrous K2​CO3​ . Stir the mixture at reflux (or in a pressure reactor at elevated temperature 9). Causality: The base deprotonates the active methylene group of TosMIC, initiating a nucleophilic attack on the aldehyde carbonyl, followed by ring closure.

  • Reaction Monitoring : Monitor via TLC (Hexane:Ethyl Acetate). The disappearance of the UV-active benzaldehyde spot validates the consumption of the starting material.

  • Work-up and Purification : Quench with ice water, extract with dichloromethane, dry over MgSO4​ , and purify via column chromatography. Causality: The elimination of p-toluenesulfinic acid during the reaction yields the fully aromatized, stable 1,3-oxazole, which is highly soluble in chlorinated solvents.

  • Photophysical Validation : Confirm the product by measuring the UV-Vis absorption spectrum. A distinct λmax​ shift compared to the starting benzaldehyde confirms the extended π -conjugation of the newly formed oxazole ring 5.

Medicinal Chemistry & Pharmacophore Role

Beyond materials science, the electronic topography of oxazole-benzaldehyde derivatives makes them exceptional pharmacophores. Molecular Electrostatic Potential (MESP) mapping demonstrates that the highly electronegative oxygen and nitrogen atoms of the oxazole ring create localized nucleophilic regions [[4]](). These regions are perfectly primed to act as hydrogen-bond acceptors when interacting with target enzyme residues, such as viral proteases or leukemic cell receptors 4, 1. The planar aromatic structure ensures optimal π−π stacking within hydrophobic binding pockets, solidifying their role in next-generation drug development 1.

References[3] Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951801/[4] Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Academia.edu.https://www.academia.edu/38118671/Structure_vibrational_analysis_electronic_properties_and_chemical_reactivity_of_two_benzoxazole_derivatives_Functional_density_theory_study[5] Theoretical Design of n-Type Organic Semiconducting Materials Containing Thiazole and Oxazole Frameworks. ACS Publications.https://pubs.acs.org/doi/10.1021/jp503118j[6] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate.https://www.researchgate.net/publication/384974015_Recent_Advances_in_the_Synthesis_of_Oxazole-Based_Molecules_via_van_Leusen_Oxazole_Synthesis[7] 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. National Institutes of Health (NIH).https://pubmed.ncbi.nlm.nih.gov/25748593/[1] Oxazole-Based Molecules in Anti-viral Drug Development. IJPRA Journal.https://ijprajournal.com/issue_dcp/Oxazole-Based%20Molecules%20in%20Anti-viral%20Drug%20Development.pdf[8] Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum.https://www.mdpi.com/2504-3900/41/1/76/pdf[2] The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative. Journal of King Saud University - Science.https://www.sciencedirect.com/science/article/pii/S101836471630048X[9] A computational and experimental investigation of deep-blue light-emitting tetraaryl-benzobis[1,2-d:4,5-d′]oxazoles. Materials Advances (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2021/ma/d1ma00539c

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Application Note: Step-by-Step Synthesis Protocol for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde Introduction & Retrosynthetic Rationale 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a highly functionalized, versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Introduction & Retrosynthetic Rationale

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a highly functionalized, versatile building block utilized in advanced drug discovery and materials science. The molecule features three orthogonal reactive sites: an aryl bromide (primed for palladium-catalyzed cross-couplings such as Suzuki-Miyaura or Buchwald-Hartwig), a reactive formyl group (ideal for reductive aminations or olefination), and a stable 1,3-oxazole heterocycle.

To synthesize this target, we employ a robust, scalable three-step sequence starting from the commercially available [1]. The retrosynthetic strategy relies on the chemoselective protection of the formyl group, followed by amide coupling with an aminoacetal. The pivotal step is a Robinson-Gabriel-type cyclodehydration using Eaton's reagent, which acts as a self-validating system by simultaneously constructing the oxazole ring and globally deprotecting the aldehyde in a single pot[2],[3].

Visualizing the Synthetic Workflow

SynthesisWorkflow SM 4-Bromo-3-formylbenzoic acid (Starting Material) Step1 Step 1: Chemoselective Acetalization (Ethylene glycol, cat. p-TsOH, Toluene) SM->Step1 Int1 4-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Amide Coupling ((COCl)2, then Aminoacetaldehyde dimethyl acetal) Int1->Step2 Int2 Acetal-Amide Intermediate (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclodehydration & Deprotection (Eaton's Reagent, 110 °C) Int2->Step3 Target 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (Target Molecule) Step3->Target

Synthetic workflow for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Quantitative Data & Reagent Summary

Reagent / MaterialCAS NumberRoleEquivalentsAmount (for 10 mmol scale)
4-Bromo-3-formylbenzoic acid 776315-23-2Starting Material1.0 eq2.29 g
Ethylene glycol 107-21-1Protecting Agent1.5 eq0.93 g (0.84 mL)
p-Toluenesulfonic acid (p-TsOH) 6192-52-5Acid Catalyst0.05 eq0.095 g
Oxalyl chloride 79-37-8Activating Agent1.2 eq1.52 g (1.03 mL)
2-Aminoacetaldehyde dimethyl acetal 22483-09-6Amine Nucleophile1.1 eq1.16 g (1.19 mL)
Triethylamine (TEA) 121-44-8Base2.5 eq2.53 g (3.48 mL)
Eaton's Reagent (10% P₂O₅ in MsOH) 39394-84-8Cyclization/DeprotectionExcess15.0 mL

Step-by-Step Experimental Protocols

Step 1: Chemoselective Acetalization (Protection)

Causality & Logic: The highly electrophilic formyl group must be protected to prevent unwanted Schiff base (imine) formation during the subsequent amine coupling. By strictly limiting the equivalents of ethylene glycol and monitoring the reaction closely, chemoselective acetalization of the aldehyde is achieved without competitive esterification of the carboxylic acid.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus.

  • Add 4-bromo-3-formylbenzoic acid (2.29 g, 10.0 mmol), ethylene glycol (0.84 mL, 15.0 mmol), and p-TsOH monohydrate (95 mg, 0.5 mmol) to 40 mL of anhydrous toluene.

  • Reflux the mixture vigorously (bath temp ~130 °C) for 3–4 hours, collecting the azeotroped water.

  • Validation Check: Monitor by TLC (DCM/MeOH 9:1). The reaction is complete when the starting material spot disappears. Prolonged heating may lead to esterification.

  • Cool to room temperature. Wash the organic layer with distilled water (2 × 20 mL) to remove unreacted ethylene glycol and p-TsOH.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 (4-bromo-3-(1,3-dioxolan-2-yl)benzoic acid) as a white solid.

Step 2: Amide Coupling via Acid Chloride

Causality & Logic: Converting the carboxylic acid to an acid chloride ensures a rapid, quantitative reaction with the amine without the need for expensive coupling reagents (e.g., HATU). The reaction is kept at 0 °C to prevent degradation of the acetal.

  • Dissolve Intermediate 1 (~2.73 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Add 2 drops of anhydrous DMF (catalyst), followed by the dropwise addition of oxalyl chloride (1.03 mL, 12.0 mmol) at 0 °C.

  • Stir the mixture at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.

  • Concentrate the mixture under vacuum to remove excess oxalyl chloride, yielding the crude acid chloride. Redissolve in anhydrous DCM (20 mL).

  • In a separate flask, prepare a solution of 2-aminoacetaldehyde dimethyl acetal (1.19 mL, 11.0 mmol) and TEA (3.48 mL, 25.0 mmol) in DCM (20 mL) at 0 °C.

  • Add the acid chloride solution dropwise to the amine solution over 15 minutes. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (4-bromo-3-(1,3-dioxolan-2-yl)-N-(2,2-dimethoxyethyl)benzamide).

Step 3: Cyclodehydration & Global Deprotection

Causality & Logic: (10 wt% P₂O₅ in methanesulfonic acid) is a powerful, non-volatile alternative to polyphosphoric acid. Heating the acetal-amide in this medium drives the Robinson-Gabriel cyclization to form the oxazole ring. Concurrently, the highly acidic conditions guarantee the complete hydrolysis of the 1,3-dioxolane protecting group during the aqueous quench, elegantly revealing the target aldehyde in a single pot[2],[3].

  • In a heavy-walled glass vial or round-bottom flask, add Intermediate 2 (~3.6 g, 10.0 mmol) and Eaton's Reagent (15 mL).

  • Heat the viscous mixture to 110 °C and stir for 12–16 hours under nitrogen[3].

  • Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice. The water/acid mixture will hydrolyze the 1,3-dioxolane.

  • Critical Step: Slowly neutralize the highly acidic aqueous mixture by adding solid Na₂CO₃ in small portions until the pH reaches ~7.5 (Caution: Exothermic and vigorous CO₂ evolution).

  • Extract the neutralized mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the target molecule, 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde .

Self-Validating Analytical System (E-E-A-T)

To ensure protocol trustworthiness, verify the structural integrity of the final product using the following expected analytical benchmarks:

Analytical MethodExpected Signals / Data PointsDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ ~10.35 (s, 1H)Confirms successful deprotection of the 1,3-dioxolane back to the formyl group .
¹H NMR (400 MHz, CDCl₃) δ ~8.40 (d, J = 2.0 Hz, 1H)Aromatic proton at Position 6 (adjacent to formyl).
¹H NMR (400 MHz, CDCl₃) δ ~7.75 (d, J = 1.0 Hz, 1H), ~7.25 (d, J = 1.0 Hz, 1H)Characteristic oxazole ring protons (H-4 and H-5), confirming successful cyclization.
LC-MS (ESI+) m/z 251.96 and 253.96 (1:1 ratio)Confirms exact mass [M+H]⁺ for C₁₀H₆BrNO₂ and the presence of the bromine isotope pattern (⁷⁹Br/⁸¹Br).
TLC (Hexanes/EtOAc 7:3) R_f ≈ 0.45 (UV active)Ensures purity and absence of highly polar intermediates.

References

  • 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Source: Google Patents (google.com)
  • Source: European Patent Office (epo.org)

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development due to its mild conditions, low toxicity of boron reagents, and broad functional group tolerance[1][2]. However, highly functionalized electrophiles—such as 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde —present unique chemoselective and steric challenges. This application note provides a comprehensive, self-validating protocol for coupling this specific building block with aryl/heteroaryl boronic acids. The optimized methodology ensures high yields while preserving the sensitive formyl and oxazole moieties[3][4].

Substrate Profiling & Mechanistic Causality

When designing a cross-coupling strategy for 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde, three critical structural features dictate the experimental parameters:

  • Ortho-Formyl Group (Steric & Electronic Effects): The aldehyde group is positioned ortho to the reactive C-Br bond. While its electron-withdrawing nature electronically activates the C-Br bond for oxidative addition, its steric bulk can hinder the approach of the palladium catalyst[4].

  • Chemoselectivity Imperative: Aldehydes are highly susceptible to nucleophilic attack, aldol condensations, or Cannizzaro reactions under strongly basic conditions. The primary goal is to drive the catalytic cycle faster than any background degradation of the aldehyde, leveraging the inherent tolerance of the Suzuki protocol toward formyl groups[3].

  • Oxazole Ring (Coordination Potential): The nitrogen atom in the 1,3-oxazole ring is a strong Lewis base. In homogeneous catalysis, such heteroatoms can competitively bind to the palladium center, leading to catalyst poisoning or off-target oligomerization.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Overcomes Ortho-Sterics) Pd0->OA Substrate 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde + Boronic Acid Substrate->OA PdII Ar-Pd(II)-Br Complex OA->PdII TM Transmetalation (Base Mediated) PdII->TM PdII_Ar Ar-Pd(II)-Ar' Complex TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Target Biaryl Product (Aldehyde Intact) RE->Product

Mechanistic cycle highlighting steric and chemoselective checkpoints in the Suzuki-Miyaura coupling.

Strategic Experimental Design

To overcome the substrate's inherent challenges, the reaction parameters must be tightly controlled:

  • Catalyst & Ligand Selection: A bidentate ligand system, specifically Pd(dppf)Cl₂·CH₂Cl₂ , is highly recommended. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates reductive elimination and provides sufficient steric bulk around the Pd center to prevent unwanted coordination from the oxazole nitrogen.

  • Base Optimization: Strong bases (e.g., NaOH, KOtBu) will rapidly degrade the starting material via the Cannizzaro reaction[3]. A mild, inorganic base such as K₂CO₃ provides the necessary carbonate ions to form the reactive boronate complex for transmetalation without attacking the formyl group[5].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is optimal. Dioxane is a coordinating solvent that helps stabilize the active Pd(0) species, while water is essential for dissolving the inorganic base and facilitating the transmetalation step[1][5].

Quantitative Optimization Data

The following table summarizes the causality behind the optimized conditions compared to alternative systems.

Catalyst SystemBase (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Sluggish oxidative addition; incomplete conversion due to ortho-sterics.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8082Good conversion; minor aldehyde degradation observed.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O 80 >94 Excellent chemoselectivity; complete conversion; aldehyde intact.
Pd(dppf)Cl₂·CH₂Cl₂NaOHDioxane/H₂O8031Significant Cannizzaro side-product and decomposition.

Detailed Experimental Protocol

Self-Validating System: This protocol includes specific analytical checkpoints to ensure reaction integrity.

Materials Required:

  • 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 equiv, limiting reagent)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 ratio)

Protocol Step1 1. Preparation Degas Dioxane/H2O Add Pd(dppf)Cl2 Step2 2. Reaction 80°C for 4-6 hrs Monitor Aldehyde Step1->Step2 Step3 3. Isolation EtOAc Extraction Brine Wash Step2->Step3 Step4 4. Purification Silica Gel Hexanes/EtOAc Step3->Step4 Step5 5. Validation 1H NMR (~10 ppm) LC-MS Step4->Step5

Step-by-step experimental workflow for the chemoselective cross-coupling protocol.

Step-by-Step Methodology:

Step 1: Preparation & Degassing (Critical Step)

  • In a flame-dried Schlenk flask or sealed reaction vial, add 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 eq), the selected boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, irreversibly deactivating the palladium catalyst. Degas the mixture thoroughly by bubbling Argon or Nitrogen through the solution for at least 15 minutes, or perform three freeze-pump-thaw cycles.

Step 2: Catalyst Addition & Reaction Execution

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive flow of inert gas. The solution will typically turn a deep red/orange.

  • Seal the vessel and heat to 80 °C with vigorous stirring.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting bromide should be consumed within 4–6 hours. Do not over-heat or extend reaction times unnecessarily, as prolonged exposure increases the risk of background aldehyde oxidation.

Step 3: Aqueous Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and Deionized Water.

  • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality Check: Avoid acidic washes (e.g., 1M HCl). While standard for removing basic impurities, acid will protonate the weakly basic oxazole nitrogen, causing product loss to the aqueous phase or potential ring-opening.

Step 4: Purification & Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Self-Validation (NMR): Run a ¹H NMR of the purified product. You must observe a sharp singlet around δ 10.0–10.5 ppm . This confirms the aldehyde survived the cross-coupling conditions intact[3]. The oxazole proton (if unsubstituted at C4/C5) should appear clearly around δ 7.2–7.8 ppm.

Sources

Method

Application Note: 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde as a Versatile Trifunctional Intermediate in Drug Discovery

Executive Summary & Strategic Utility In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on multifunctional building blocks. 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (CAS: 176...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on multifunctional building blocks. 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (CAS: 176961-43-6) represents a highly privileged intermediate, offering three distinct vectors for synthetic divergence: an electrophilic aldehyde, a transition-metal-reactive aryl bromide, and a metabolically stable 1,3-oxazole ring.

This application note provides detailed, self-validating protocols for utilizing this intermediate. We focus on its deployment in to generate fused heterocyclic scaffolds (e.g., phenanthridines and isoquinolines)[1], and its use in high-throughput Suzuki-Miyaura couplings for biaryl library generation[2].

Mechanistic Rationale: The Oxazole Bioisostere

A critical challenge in lead optimization is overcoming the poor in vivo stability of ester linkages (due to plasma esterases) and the poor membrane permeability of primary/secondary amides (due to high hydrogen-bond donor counts). The 1,3-oxazole moiety serves as a robust, rigid [3]. It eliminates the hydrogen-bond donor liability while retaining the critical hydrogen-bond acceptor properties necessary for target binding, significantly improving the pharmacokinetic profile of the resulting [4].

G center 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde CAS: 176961-43-6 aldehyde Aldehyde (-CHO) Reductive Aminations Wittig/Knoevenagel center->aldehyde C1 Reactivity bromide Aryl Bromide (-Br) Suzuki, Heck, Buchwald Cross-Couplings center->bromide C2 Reactivity oxazole 1,3-Oxazole Ring Amide/Ester Bioisostere Metabolic Stability center->oxazole C5 Bioisostere

Figure 1: Trifunctional divergence of the intermediate in drug discovery workflows.

Quantitative Data & Optimization Summaries

To ensure reproducibility, the physicochemical baseline of the intermediate and the optimized catalytic conditions for cascade cyclization are summarized below.

Table 1: Physicochemical Profile

Property Value Synthetic Implication
CAS Number 176961-43-6 Unique identifier for procurement.
Molecular Weight 252.07 g/mol High atom economy for fragment-based design.
Electronic Nature Electron-deficient Accelerates Pd(0) oxidative addition at the C-Br bond.

| Solubility | Soluble in DMA, DMF, EtOAc | Compatible with polar aprotic coupling conditions. |

Table 2: Optimization of Pd-Catalyzed Cascade Cyclization (Phenanthridine Synthesis) Reaction: 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde + ortho-aminophenylboronic acid

Catalyst (5 mol%) Base (1.5 eq) Solvent Temp (°C) Yield (%) Causality / Rationale
Pd(PPh3)4 K2CO3 Toluene 90 45 Poor solubility of base limits transmetalation.
Pd(OAc)2 / PPh3 K2CO3 DMF 90 62 Pd(II) precatalyst improves domino sequence initiation.

| Pd(OAc)2 / PPh3 | Cs2CO3 | DMA | 90 | 95 | Large Cs+ cation provides "naked" carbonate, maximizing kinetics. |

Protocol A: One-Pot Cascade Synthesis of Phenanthridine Scaffolds

This protocol leverages the ortho-relationship between the bromide and the aldehyde. By reacting the intermediate with an ortho-aminophenylboronic acid, a occurs first, immediately followed by an intramolecular Schiff-base condensation to yield a fully aromatized, extended heterocyclic system[1].

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 mmol, 252 mg) and ortho-aminophenylboronic acid (1.2 mmol, 164 mg).

    • Causality: A 20% excess of the boronic acid compensates for competitive protodeboronation that occurs at elevated temperatures.

  • Catalytic Activation:

    • Add Palladium(II) acetate (Pd(OAc)2, 5 mol%, 11.2 mg), Triphenylphosphine (PPh3, 15 mol%, 39.3 mg), and Cesium carbonate (Cs2CO3, 1.5 mmol, 488 mg).

    • Causality: Pd(OAc)2 is reduced in situ by PPh3 to form the active Pd(0) species. Cs2CO3 is strictly required over K2CO3 due to its superior solubility in DMA, which accelerates the rate-limiting transmetalation step.

  • Reaction Execution:

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous Dimethylacetamide (DMA, 5.0 mL) via syringe. Heat the mixture to 90 °C in an oil bath for 3 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6, UV active) will deplete. The successful formation of the phenanthridine scaffold is visually confirmed by a new spot (Rf ~0.3) that exhibits intense blue fluorescence under 365 nm UV light due to extended aromatic conjugation.

  • Quench and Extraction:

    • Cool to room temperature and quench with deionized water (15 mL) to precipitate inorganic salts. Extract with Ethyl Acetate (3 × 15 mL).

    • Self-Validation: Wash the combined organic layers with saturated brine (5 × 20 mL). Crucial step: DMA has a high boiling point (165 °C) and will co-elute during chromatography if not aggressively partitioned into the aqueous phase via repeated brine washes.

  • Purification:

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Workflow step1 1. Reagent Mixing o-Bromoaldehyde + o-Aminophenylboronic acid step2 2. Pd-Catalysis Pd(OAc)2, PPh3, Cs2CO3 DMA, 90°C, 3h step1->step2 step3 3. Suzuki Coupling Biaryl Intermediate Formation step2->step3 step4 4. Intramolecular Condensation (-H2O) step3->step4 step5 5. Isolation Phenanthridine Scaffold step4->step5

Figure 2: Cascade synthesis workflow for phenanthridine scaffolds via Suzuki-condensation.

Protocol B: High-Throughput Biaryl Library Generation

When the goal is to generate diverse libraries for structure-activity relationship (SAR) screening, the aldehyde moiety is left intact for late-stage functionalization, and the aryl bromide is targeted for standard[2].

Step-by-Step Methodology
  • Biphasic Setup:

    • In a microwave-safe vial, combine 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (0.5 mmol), an arylboronic acid of choice (0.6 mmol), and Pd(dppf)Cl2 (5 mol%).

    • Causality: The electron-withdrawing nature of the oxazole and aldehyde groups highly activates the C-Br bond toward oxidative addition. Pd(dppf)Cl2 is chosen for its bidentate ligand stability, preventing catalyst degradation in aqueous media.

  • Solvent & Base Addition:

    • Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 4 mL) and Potassium carbonate (K2CO3, 1.5 mmol).

    • Causality: The biphasic solvent system ensures that both the lipophilic organic substrates (Toluene) and the inorganic base (Water/EtOH) remain fully solvated, facilitating interfacial catalysis.

  • Microwave Irradiation & Validation:

    • Seal the vial and irradiate at 110 °C for 20 minutes.

    • Self-Validation (IPC): Allow the vial to cool. A successful reaction is indicated by a clean phase separation. Sample the upper (organic) layer for LC-MS analysis. The presence of the unreacted aldehyde peak (M+H: 253) should be replaced by the target biaryl mass. The aldehyde proton can also be rapidly verified via crude 1H-NMR (singlet at ~10.0–10.5 ppm), ensuring the formyl group survived the basic coupling conditions.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Oxazole Derivatives from 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Abstract This comprehensive guide details the synthesis of novel oxazole derivatives commencing from the versatile building block, 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. The oxazole motif is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of novel oxazole derivatives commencing from the versatile building block, 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3][4][5] This document provides researchers, scientists, and drug development professionals with detailed protocols for leveraging palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions—to generate a diverse library of functionalized oxazole derivatives. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this guide.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic system containing one oxygen and one nitrogen atom.[1] This structural motif is of paramount importance in contemporary drug discovery and development due to its ability to engage in various non-covalent interactions with biological targets.[4] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The ability to readily functionalize the oxazole core allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for the design of novel therapeutic agents.

The starting material, 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, offers two key points for chemical diversification: the bromo substituent, which is amenable to a variety of cross-coupling reactions, and the aldehyde functionality, which can be further modified through various synthetic transformations. This guide focuses on the strategic derivatization at the bromine-bearing carbon.

Strategic Diversification via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[6][7][8] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the derivatization of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, we will explore three seminal cross-coupling strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heteroaryl-aryl structures through the coupling of an organohalide with an organoboron compound.[9][10] This reaction is favored for its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and the generally non-toxic nature of the boron-containing byproducts.

Causality of Experimental Choices: The choice of a palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand like SPhos or JohnPhos is predicated on their proven efficacy in promoting the oxidative addition of aryl bromides and facilitating the subsequent reductive elimination step of the catalytic cycle.[9] The use of a carbonate base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A polar aprotic solvent like DMF or 1,4-dioxane with water is typically employed to ensure the solubility of both the organic and inorganic reagents.

Mizoroki-Heck Reaction: Olefinic Functionalization

The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene to introduce a vinyl group, forming a substituted alkene.[11][12][13] This transformation is invaluable for the synthesis of stilbenes, cinnamates, and other conjugated systems, which are themselves important pharmacophores and synthetic intermediates.

Causality of Experimental Choices: Palladium(II) acetate is a common and cost-effective precatalyst for the Heck reaction.[13][14] In many instances, the reaction can proceed without a phosphine ligand, particularly with activated aryl halides. However, the inclusion of a phosphine ligand can improve catalyst stability and turnover. A tertiary amine base, such as triethylamine, is employed to neutralize the hydrogen halide generated during the catalytic cycle.[14] DMF is a suitable solvent due to its high boiling point, which allows for the elevated temperatures often required for Heck reactions.[14]

Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[15][16] This reaction has largely supplanted harsher classical methods for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality of Experimental Choices: The catalyst system for the Buchwald-Hartwig amination typically consists of a palladium precatalyst and a specialized, sterically hindered phosphine ligand, such as Xantphos or a biarylphosphine ligand.[17][18] These ligands promote the reductive elimination of the C-N bond, which is often the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.[15][17] Anhydrous toluene is a common solvent for this reaction.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.

  • Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow

Materials:

ReagentMolar Equiv.
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde1.0
Arylboronic acid1.2
Palladium(II) acetate (Pd(OAc)₂)0.03-0.05
SPhos0.06-0.10
Potassium carbonate (K₂CO₃)2.0
1,4-Dioxane (anhydrous)-
Water (degassed)-

Procedure:

  • To an oven-dried Schlenk tube, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of solvent to water) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Mizoroki-Heck Reaction

Heck_Workflow

Materials:

ReagentMolar Equiv.
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde1.0
Alkene (e.g., styrene, n-butyl acrylate)1.5
Palladium(II) acetate (Pd(OAc)₂)0.03-0.05
Triethylamine (Et₃N)2.0
N,N-Dimethylformamide (DMF, anhydrous)-

Procedure:

  • In a sealed tube, combine 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, Pd(OAc)₂, and triethylamine.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF and the alkene via syringe.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired substituted alkene.

Protocol 3: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

Materials:

ReagentMolar Equiv.
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde1.0
Primary or Secondary Amine1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02-0.04
Xantphos0.04-0.08
Sodium tert-butoxide (NaOtBu)1.4
Toluene (anhydrous)-

Procedure:

  • To an oven-dried Schlenk tube, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and the desired amine via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-amino-substituted benzaldehyde derivative.[17]

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes for the derivatization of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde based on the protocols described above. Actual yields will vary depending on the specific substrates and reaction optimization.

ReactionCoupling Partner ExampleProduct StructureExpected Yield Range (%)
Suzuki-Miyaura Phenylboronic acid2-Phenyl-5-(1,3-oxazol-2-yl)benzaldehyde70-90
Mizoroki-Heck Styrene2-((E)-Styryl)-5-(1,3-oxazol-2-yl)benzaldehyde60-85
Buchwald-Hartwig Morpholine2-(Morpholino)-5-(1,3-oxazol-2-yl)benzaldehyde65-88

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse array of novel oxazole derivatives from the readily accessible starting material, 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of compounds for screening in drug discovery programs and for applications in materials science. The provided explanations for experimental choices and detailed, step-by-step procedures are intended to empower scientists to successfully implement these powerful synthetic transformations.

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  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

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  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629. [Link]

  • Öcal, N., & Er, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 553-563. [Link]

  • Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE, 11(5), e0155782. [Link]

  • Comptes Rendus. Chimie. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]

  • Valeur, E., & Bradley, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7873-7917. [Link]

Sources

Method

Safe storage and handling protocols for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

This document provides a comprehensive guide to the safe storage, handling, and disposal of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. As a specialized heterocyclic aromatic aldehyde, this compound serves as a critical bui...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe storage, handling, and disposal of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. As a specialized heterocyclic aromatic aldehyde, this compound serves as a critical building block in medicinal chemistry and drug development. Its unique trifunctional nature—possessing an electrophilic aldehyde, a handle for cross-coupling reactions in the bromo group, and a biologically relevant oxazole scaffold—necessitates stringent adherence to safety protocols to ensure personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a solid organic compound. While specific, verified physical data for this exact molecule is sparse, its properties can be estimated based on its constituent functional groups and similar chemical structures, such as other brominated benzaldehydes and oxazole derivatives[1][2][3]. The reactivity of this molecule is governed by the interplay of its functional groups: the aldehyde group is susceptible to nucleophilic addition, the bromo-substituent deactivates the aromatic ring but is a key site for metal-catalyzed cross-coupling reactions, and the oxazole ring can influence the molecule's overall electronic properties and biological interactions[2][4].

Table 1: Physicochemical Characteristics

PropertyValue (Estimated/Inferred)Source/Justification
Molecular Formula C₁₀H₆BrNO₂Based on chemical structure
Molecular Weight 252.07 g/mol Calculated from formula
Appearance Off-white to yellow solidTypical for aromatic aldehydes
Solubility Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.[1]Inferred from similar structures
Storage Temperature 2-8°C (Refrigerated)Best practice for reactive aldehydes
Reactivity Profile Air and light sensitive; susceptible to oxidation and polymerization.[5]Common for aromatic aldehydes

Hazard Identification and Risk Assessment

As a halogenated aromatic aldehyde, this compound presents multiple potential hazards. A thorough risk assessment must be conducted before any handling. The hazards are primarily derived from its aldehyde functionality and its nature as a halogenated organic compound[6][7].

  • Health Hazards:

    • Harmful if Swallowed or Inhaled: Similar aromatic aldehydes are classified as harmful upon ingestion and inhalation, potentially causing irritation to the respiratory tract.[7][8]

    • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[7][9] Prolonged contact with halogenated solvents can lead to defatting of the skin or dermatitis.

    • Unknown Long-Term Effects: Due to its novelty, chronic toxicity and carcinogenicity data are not available. Halogenated organic liquids are often suspected carcinogens and may affect the central nervous system, liver, or kidneys.[6] It is prudent to treat this compound as potentially carcinogenic.

  • Chemical Hazards:

    • Reactivity: Aldehydes are prone to oxidation when exposed to air, forming corresponding carboxylic acids, and can undergo polymerization.

    • Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, and metals. Halogenated solvents can dissociate to form acids, which may corrode metal containers.[10]

cluster_compound Compound: 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde cluster_hazards Associated Hazards Compound Core Structure Irritation Skin & Eye Irritation Compound->Irritation Aldehyde Group Toxicity Inhalation/Ingestion Toxicity Compound->Toxicity Aldehyde Group Reactivity Chemical Reactivity (Oxidation) Compound->Reactivity Aldehyde Group Halogen Halogenated Compound Risks Compound->Halogen Bromo Group

Caption: Relationship between the compound's functional groups and associated hazards.

Safe Storage Protocols

Proper storage is critical to maintain the compound's stability and prevent hazardous situations. The primary concerns are degradation from air, light, and heat.[11]

  • Container: Store in a tightly sealed, airtight container made of amber glass or other light-impenetrable material.[11]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas (e.g., Argon or Nitrogen) to displace oxygen and moisture.

  • Temperature: Store in a cool, dry, and well-ventilated place, preferably in a refrigerator at 2-8°C.[5] Avoid freezing, as some aldehydes can polymerize more rapidly at very low temperatures.[12]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] The storage area should be a designated chemical storage cabinet, not a general-purpose refrigerator.

Table 2: Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation and volatilization.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the aldehyde group.
Container Tightly-capped Amber GlassProtects from light and air exposure.[11]
Location Ventilated, segregated cabinetEnsures containment and prevents reactions with incompatible chemicals.[10]

Safe Handling and Personal Protective Equipment (PPE)

All handling of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

4.1. Engineering Controls

  • Primary Control: Always use a properly functioning chemical fume hood to maintain a safe air environment.[13]

  • Safety Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[6]

4.2. Personal Protective Equipment (PPE) A baseline of PPE is mandatory for handling this compound.[13][14]

Table 3: Required Personal Protective Equipment (PPE)

ProtectionSpecificationPurpose
Hand Nitrile gloves.[6] For prolonged contact or spill cleanup, consider heavier nitrile or Viton gloves.Prevents skin contact and absorption.
Eye Splash-proof chemical safety goggles.[6]Protects eyes from dust particles and splashes.
Body A flame-resistant laboratory coat, fully buttoned.Protects skin and clothing from contamination.
Footwear Closed-toe shoes.[14]Protects feet from spills.
Respiratory Not required if handled within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]Prevents inhalation of hazardous dust or vapors.

4.3. Step-by-Step Handling Protocol (Weighing and Dispensing)

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and operating correctly.

  • Transport: Retrieve the container from cold storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

  • Dispensing: Place the container, a clean weighing vessel, and necessary tools (spatula, etc.) inside the fume hood. Open the container.

  • Weighing: Carefully transfer the desired amount of the solid compound from the main container to the weighing vessel. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.

  • Sealing: Immediately and tightly reseal the main container. If an inert atmosphere was used, re-flush with inert gas before sealing.

  • Cleanup: Clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone), treating the cloth as contaminated waste.

  • Storage: Return the main container to its designated cold storage location.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[10]

Start Start: Prepare for Handling DonPPE 1. Don Required PPE Start->DonPPE PrepFumeHood 2. Prepare Fume Hood DonPPE->PrepFumeHood Equilibrate 3. Equilibrate Container to Room Temp PrepFumeHood->Equilibrate Weigh 4. Weigh Compound Inside Hood Equilibrate->Weigh Seal 5. Tightly Reseal Container Weigh->Seal Clean 6. Clean Workspace & Tools Seal->Clean Store 7. Return Container to Storage Clean->Store Wash 8. Remove PPE & Wash Hands Store->Wash End End: Handling Complete Wash->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde Coupling Reactions

Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our goal is to empower you to minimize catalyst loading, improve reaction efficiency, and overcome common challenges encountered during your experiments.

The unique structure of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, featuring an aldehyde group and an oxazole ring, presents specific considerations for catalyst system selection and optimization. This guide will address these nuances for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered when working with 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde and provide actionable troubleshooting steps.

General Issues

Q1: My reaction is sluggish or shows no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a common hurdle. A systematic approach is key. First, confirm the integrity of your reagents and the inertness of your reaction atmosphere. Oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have been stored under an inert atmosphere to prevent degradation.[1] Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species; inefficient reduction can lead to low activity.[2] Consider using a well-defined Pd(0) source or a modern precatalyst.

  • Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Impurities in your starting materials or reagents can act as catalyst poisons.

  • Reaction Temperature: While many modern catalyst systems are highly active, some substrates require elevated temperatures to proceed at a reasonable rate.[2] However, excessive heat can also lead to catalyst decomposition. A careful temperature screen is often beneficial.

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species agglomerates into an inactive form.[1] This is a frequent cause of stalled reactions.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst.[1] If you are observing catalyst decomposition, consider switching to a more sterically bulky and/or electron-rich ligand, which can better stabilize the active catalytic species.

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and palladium source.

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q3: I'm seeing significant side product formation. What are the likely culprits?

A3: Side reactions can diminish your yield of the desired product. Common side reactions in palladium-catalyzed couplings include homocoupling of the starting materials and protodehalogenation (loss of the bromine atom).

  • Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of your reaction mixture is the most effective way to minimize this side reaction.

  • Protodehalogenation: This can be promoted by certain bases and solvents, especially in the presence of trace water. Screening different bases and ensuring anhydrous conditions can help mitigate this issue. For Suzuki reactions, protodeboronation of the boronic acid partner can also be a competing side reaction.

Substrate-Specific Issues: 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Q4: Is the aldehyde functional group compatible with typical cross-coupling conditions?

A4: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4] However, strong bases and high temperatures can potentially lead to side reactions such as aldol condensation or Cannizzaro-type reactions.

  • Base Selection: When possible, opt for milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) over strong alkoxides (e.g., NaOtBu), especially if you are observing aldehyde-related side products.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize unwanted side reactions involving the aldehyde.

Q5: Can the oxazole ring interfere with the catalytic cycle?

A5: The nitrogen atom in the oxazole ring can potentially coordinate to the palladium center, which could modulate the catalyst's activity. While this can sometimes be beneficial, it can also act as an inhibitory ligand in some cases.

  • Ligand Choice: Employing strongly coordinating phosphine ligands can help to displace the oxazole from the palladium's coordination sphere and maintain catalytic activity. Bulky, electron-rich biarylphosphine ligands are often a good choice for heteroaromatic substrates.

Experimental Protocols for Catalyst Loading Optimization

A systematic approach to optimizing palladium catalyst loading is crucial for developing efficient and cost-effective synthetic routes. The following is a general workflow for optimizing your coupling reaction with 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Workflow for Catalyst Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Catalyst Loading Reduction A Select Initial Conditions (Catalyst, Ligand, Base, Solvent) Based on Literature Precedent B Run Reaction at a Standard Catalyst Loading (e.g., 1-2 mol%) A->B C Analyze Reaction Outcome (Conversion, Yield, Side Products) B->C D Systematically Vary One Parameter at a Time (e.g., Ligand, Base, Solvent, Temperature) C->D If conversion is low or side products are significant F With Optimized Conditions, Systematically Decrease Catalyst Loading (e.g., 1% -> 0.5% -> 0.1% -> 0.05%) C->F If initial reaction is clean and high-yielding E Identify Optimal Reaction Conditions D->E E->F G Determine the Lowest Effective Catalyst Loading F->G

Caption: A stepwise workflow for optimizing palladium catalyst loading.

Detailed Protocol: Suzuki-Miyaura Coupling Optimization

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst and the ligand. Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. These are general guidelines, and optimization may be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd(II) sources require in situ reduction.[2] Precatalysts often provide more reliable results.
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or P(t-Bu)₃Bulky, electron-rich ligands are often effective for heteroaromatic substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are generally well-tolerated by the aldehyde functionality.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFThe choice of solvent can significantly impact solubility and reaction kinetics.
Temperature 80-110 °CHigher temperatures may be required for less reactive boronic acids.
Catalyst Loading 0.5 - 2 mol%Start with a higher loading and reduce as the reaction is optimized.
Table 2: Buchwald-Hartwig Amination
ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., RuPhos Pd G3)Precatalysts can lead to more efficient formation of the active catalyst.[5]
Ligand Buchwald-type biarylphosphines (e.g., RuPhos, BrettPhos)These ligands have shown broad utility for a wide range of amines.[6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Stronger bases are often required, but weaker bases should be screened if aldehyde side reactions are observed.
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous conditions are crucial for this reaction.
Temperature 80-110 °CThe reactivity of the amine will influence the required temperature.
Catalyst Loading 1 - 3 mol%Challenging amine couplings may require higher catalyst loadings initially.
Table 3: Sonogashira Coupling
ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂These are common and effective palladium sources for Sonogashira couplings.[8]
Co-catalyst CuI (1-5 mol%)Copper(I) iodide is a common co-catalyst that accelerates the reaction.[9] Copper-free conditions are also possible.
Ligand PPh₃, P(t-Bu)₃, or XPhosThe choice of ligand can be critical, especially for copper-free variants.
Base Et₃N, i-Pr₂NEt, or PiperidineAn amine base is typically used, often serving as the solvent as well.
Solvent THF, DMF, or TolueneThe choice of solvent depends on the solubility of the substrates.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed at or near room temperature.
Catalyst Loading 0.1 - 2 mol%This reaction often proceeds with low catalyst loadings.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Optimizing the palladium catalyst load for the coupling of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde requires a systematic and informed approach. By understanding the potential challenges posed by the substrate's functional groups and by methodically screening key reaction parameters—catalyst, ligand, base, and solvent—researchers can develop highly efficient and robust coupling protocols. This guide provides a foundational framework for troubleshooting and optimization, with the ultimate goal of achieving desired chemical transformations in a more sustainable and cost-effective manner.

References

  • Zhu, L., et al. (2020). Palladium-Catalyzed Three-Component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol. Organic Letters. Available at: [Link]

  • Bhanushali, M., et al. (2012). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. IGNITED MINDS. Available at: [Link]

  • Shibata, K., et al. (2010). Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety. Tetrahedron Letters. Available at: [Link]

  • O'Hara, F., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Available at: [Link]

  • Ceylan, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • El Kazzouli, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. Available at: [Link]

  • Parolin, R., et al. (2026). Anthracene Bisurea as a Supramolecular Chloride Receptor for Additive‐Free, Broad‐Scope Gold(I) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Maiti, D., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Maiti, D., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wang, L., et al. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Request PDF. Available at: [Link]

  • Nesvadba, P., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Stauffer, S.R., et al. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • McDonald, R.I., et al. (2013). Palladium-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Surry, D.S., & Buchwald, S.L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • YouTube. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. Available at: [Link]

  • Kappe, C.O., et al. (2011). Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

  • Kim, J., & Lee, S. (2018). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]

  • Bhattacharya, S., & Sengupta, S. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Al-Majid, A.M., et al. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available at: [Link]

  • Littke, A.F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. Available at: [Link]

Sources

Optimization

Column chromatography purification techniques for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic isolation of 2-Bromo-5-(1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic isolation of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde .

Purifying this intermediate presents a unique set of challenges due to the juxtaposition of a reactive electrophile (the aldehyde), a basic hydrogen-bond acceptor (the oxazole ring), and a heavy, solubility-limiting halogen (the bromine atom). This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure high-yield, high-purity isolation.

Quantitative Data & Structural Implications

Before troubleshooting, it is critical to understand how the physicochemical properties of this specific molecule dictate its behavior on a silica gel stationary phase.

Structural FeaturePhysicochemical PropertyChromatographic Implication & Causality
1,3-Oxazole Ring Weak base (Conjugate acid pKa ~0.8)Interacts strongly with acidic silanols (-SiOH) on the silica surface, causing severe peak tailing and streaking.
Aldehyde Group Electrophilic carbonyl carbonProne to nucleophilic attack by protic solvents (MeOH/EtOH). Silica acts as a mild acid catalyst, driving acetal formation.
Bromine Atom High atomic mass, lipophilicIncreases molecular rigidity and decreases solubility in non-polar loading solvents (e.g., pure hexanes).
Recommended Eluent Aprotic gradientEthyl Acetate / Hexanes (with 1% Et₃N) avoids protic degradation while providing resolution for aromatic aldehydes.
Troubleshooting FAQs

Q1: Why is my compound streaking heavily on the silica column and TLC plate, even when I use a low-polarity solvent? A: The streaking is an acid-base interaction, not a polarity issue. The 1,3-oxazole ring contains a basic nitrogen atom. Although oxazole is a relatively weak base 1, it acts as a strong hydrogen-bond acceptor. Unmodified silica gel contains acidic silanol groups that bind to this nitrogen, causing the compound to drag or "streak" as it moves down the column 2. To resolve this, you must deactivate the silica gel by adding 1% Triethylamine (Et₃N) to your eluent. The Et₃N competitively binds to and neutralizes the acidic sites, allowing the oxazole to elute as a tight, symmetrical band.

Q2: I used a Dichloromethane/Methanol gradient to push the compound off the column, but now I have multiple new spots that weren't in my crude NMR. What happened? A: You have inadvertently synthesized a new compound during purification. Benzaldehydes are highly electrophilic. Silica gel acts as a mild Lewis acid and dehydrating agent. When you combine your aldehyde, an alcohol (Methanol), and silica gel, you catalyze hemiacetal and acetal formation 3. Never use alcohol-based solvents when purifying aldehydes on silica. Switch to an aprotic Ethyl Acetate/Hexanes solvent system.

Q3: My crude mixture is a thick oil that won't dissolve in my starting eluent (10% EtOAc/Hexanes). How do I load it without ruining the separation? A: The planar aromatic system combined with the heavy bromine atom significantly reduces solubility in non-polar solvents. If you try to load the sample using a stronger, highly polar solvent (like pure DCM or Acetone), that solvent will carry your compound too rapidly down the column, causing severe "band broadening" 4. The solution is Dry Loading (see Protocol 2 below).

Diagnostic Workflow

ChromatographyTroubleshooting Start Crude Mixture TLC Q1 Is the spot streaking? Start->Q1 Sol1 Add 1% Et3N to Eluent (Deactivate Silica) Q1->Sol1 Yes Q2 Are there unexpected new spots (acetals)? Q1->Q2 No Sol1->Q2 Sol2 Remove Alcohols (Use EtOAc/Hexanes) Q2->Sol2 Yes Q3 Is the sample insoluble in the starting eluent? Q2->Q3 No Sol2->Q3 Sol3 Perform Dry Loading onto Silica Gel Q3->Sol3 Yes Proceed Run Flash Chromatography Q3->Proceed No Sol3->Proceed

Workflow for troubleshooting 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde chromatography.

Experimental Protocols
Protocol 1: Preparation of a Triethylamine-Deactivated Silica Column

This protocol ensures the acidic silanol groups are neutralized prior to loading the basic oxazole compound.

  • Solvent Preparation : Prepare your desired mobile phase (e.g., 20% EtOAc in Hexanes) and add 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Slurry Preparation : In an Erlenmeyer flask, mix standard flash silica gel (230-400 mesh) with the Et₃N-spiked solvent until a smooth, pourable slurry is formed.

  • Packing : Pour the slurry into the glass column. Rinse the flask with additional spiked solvent to transfer all silica. Tap the column gently to ensure even packing.

  • Equilibration & Self-Validation : Open the stopcock and pass at least two column volumes of the Et₃N-spiked solvent through the bed.

    • Self-Validating Step: Collect a single drop of the column eluate and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral, the silanol groups have not been fully saturated; continue flushing until the eluate is basic.

  • Flushing : Flush the column with one column volume of non-spiked solvent (e.g., standard 20% EtOAc/Hexanes) just before loading. This removes excess mobile Et₃N from the solvent front, leaving only the surface-bound Et₃N on the silica.

Protocol 2: Dry Loading Technique for Poorly Soluble Compounds

This protocol bypasses solubility issues by pre-adsorbing the compound onto a massive surface area.

  • Dissolution : Dissolve the crude 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde in a minimal amount of a highly solubilizing, low-boiling aprotic solvent (e.g., Dichloromethane or Acetone).

  • Silica Addition : Add dry silica gel to the flask. The mass of the silica should be approximately 2 to 3 times the mass of your crude mixture.

  • Evaporation : Attach the flask to a rotary evaporator. Slowly reduce the pressure to remove the volatile solvent completely.

  • Self-Validation : Remove the flask and tilt it. The resulting silica mixture must flow like dry sand without sticking to the glass walls.

    • Self-Validating Step: If the powder is clumpy or sticky, residual solvent remains. Loading a clumpy powder will cause immediate band broadening. Redissolve in a small amount of DCM, add slightly more silica, and re-evaporate until perfectly free-flowing.

  • Loading : Carefully pour the dry powder evenly onto the flat sand layer at the top of your pre-packed column. Cap with another thin layer of sand to prevent disturbance during solvent addition.

References
  • Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review | Source: Thieme-connect | URL
  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | Source: ACS Omega | URL
  • Title: Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
  • Title: What causes streaking in silica gel column chromatography? | Source: Reddit (r/chemhelp)

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Welcome to the technical support center for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic nature of this compound, featuring both an electron-withdrawing aldehyde and an oxazole ring, makes it a valuable intermediate. However, these same features can activate the C-Br bond towards undesired side reactions, most notably debromination (also known as hydrodehalogenation or protodebromination), leading to yield loss and purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to help you mitigate this common issue and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde?

A1: Debromination is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, yielding 5-(1,3-oxazol-2-yl)benzaldehyde as a byproduct.[1][2] This is problematic for several reasons: it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar polarity. The electron-withdrawing nature of the aldehyde and oxazole groups in your substrate makes the carbon atom attached to the bromine more electrophilic and susceptible to various reduction pathways.[3]

Q2: What are the primary causes of debromination in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira)?

A2: In palladium-catalyzed reactions, debromination typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.[4][5][6] The resulting Ar-Pd(II)-Br intermediate can be diverted from the desired catalytic cycle and undergo reduction. Key causes include:

  • Hydride Sources: The reaction mixture may contain sources of hydride (H⁻) that can displace the bromide on the palladium complex, leading to reductive elimination of the debrominated product. Common hydride sources include certain bases (e.g., alkoxides), solvents (e.g., alcohols), or impurities.

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst significantly influence the rates of the desired productive steps (transmetalation, reductive elimination) versus the undesired debromination pathway.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of catalyst decomposition and other side reactions, including debromination.[1][2]

  • Proton Sources (Protodebromination): In the presence of a proton source (like water or alcohols), the organopalladium intermediate can undergo protonolysis, especially if the subsequent transmetalation step is slow.

Q3: How can I visually identify if debromination is occurring during my reaction?

A3: The most common way to monitor the reaction is by Thin Layer Chromatography (TLC). The debrominated byproduct, 5-(1,3-oxazol-2-yl)benzaldehyde, will typically appear as a new, slightly less polar spot compared to your starting aryl bromide. For confirmation, analysis of the crude reaction mixture by GC-MS or LC-MS will show a peak corresponding to the molecular weight of the debrominated compound, and ¹H NMR will show a new aromatic proton signal in the region where the carbon-bromine bond was.[2]

Q4: Can my choice of base and solvent directly cause this side reaction?

A4: Absolutely. Strong bases like alkoxides (e.g., NaOEt, KOtBu) can promote debromination.[2] Weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often preferred as they are less likely to act as hydride donors.[1][2][7] Protic solvents like methanol or ethanol can serve as proton or hydride sources, facilitating the side reaction.[1][7] It is highly recommended to use anhydrous, degassed aprotic solvents like dioxane, THF, or toluene.[1][7]

Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

If you are observing significant formation of 5-(1,3-oxazol-2-yl)benzaldehyde, use the following guide to diagnose and solve the issue.

Troubleshooting Matrix: Debromination in Suzuki Coupling
Parameter Potential Problem Recommended Action Mechanistic Rationale
Base Strong, soluble bases (e.g., NaOH, K₂CO₃ in H₂O, NaOEt) are promoting debromination.Switch to a milder, less nucleophilic base like K₃PO₄ , Cs₂CO₃ , or CsF .[1][7] Use solid base and minimize water content.Reduces the availability of hydroxide or alkoxide species that can act as hydride donors or promote protonolysis of the Ar-Pd intermediate.[2]
Ligand Standard ligands (e.g., PPh₃) may have slow transmetalation/reductive elimination rates, allowing time for side reactions.Use bulky, electron-rich phosphine ligands such as SPhos , XPhos , RuPhos , or N-heterocyclic carbene (NHC) ligands.[2]These ligands accelerate the rate of reductive elimination, the product-forming step, making it more competitive with the debromination pathway. Their bulk can also sterically shield the metal center.[8]
Catalyst Inefficient generation of the active Pd(0) species or catalyst decomposition.Use a fresh batch of catalyst or a modern, air-stable pre-catalyst (e.g., XPhos Pd G3 ). Ensure rigorous degassing of the reaction mixture.[7]Pre-catalysts are designed for reliable and rapid formation of the active Pd(0) catalyst.[7] Removing oxygen prevents oxidation and deactivation of the catalyst.[7]
Solvent Protic solvents (alcohols) or residual water in aprotic solvents are acting as a proton source.Use high-purity, anhydrous, and thoroughly degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF).[1]Minimizes the availability of protons that can lead to protodebromination of the key Ar-Pd(II)-X intermediate.
Temperature High reaction temperature is accelerating the rate of debromination or catalyst decomposition.Lower the reaction temperature . Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[1][2]Side reactions often have a higher activation energy than the desired productive pathway. Lowering the temperature can significantly improve the selectivity for the cross-coupling product.[1]
Boron Source Boronic acid is degrading (protodeboronation), slowing transmetalation.Consider using the corresponding pinacol boronate ester (BPin) instead of the boronic acid.Boronate esters are generally more stable than boronic acids and less prone to protodeboronation, ensuring a competent coupling partner is available for the crucial transmetalation step.[4]
Visualizing the Problem: The Competing Catalytic Pathways

The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the off-cycle pathway that leads to the undesired debrominated byproduct. Your goal is to optimize conditions to favor the "Productive Pathway."

Suzuki_Debromination Fig 1: Suzuki Cycle vs. Debromination Pathway cluster_side Side Reaction Pathway Pd0 L₂Pd(0) ArPdBr Ar-Pd(II)(L)₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)(L)₂-R ArPdBr->ArPdR Transmetalation (R-B(OR)₂) HPdBr H-Pd(II)(L)₂-Br ArPdBr->HPdBr Hydride Transfer or Protonolysis ArPdR->Pd0 Reductive Elimination Product Ar-R (Desired Product) ArPdR->Product Debrom_Product Ar-H (Debrominated Byproduct) HPdBr->Pd0 HPdBr->Debrom_Product Reductive Elimination

Caption: Fig 1: Suzuki Cycle vs. Debromination Pathway

Systematic Troubleshooting Workflow

When faced with a debromination issue, a systematic approach is more effective than random changes. Follow this workflow to efficiently identify and solve the problem.

Troubleshooting_Workflow Fig 2: Systematic Troubleshooting Workflow start Debromination > 10%? check_reagents 1. Verify Reagent Purity - Is solvent anhydrous & degassed? - Is base fresh? - Is Ar-Br pure? start->check_reagents Yes success Problem Solved Yield Optimized start->success No change_base 2. Optimize Base - Switch to K₃PO₄ or CsF. - Use minimal H₂O if required. check_reagents->change_base Reagents OK check_reagents->success Impurity Found & Fixed change_ligand 3. Optimize Catalyst System - Use bulky, e⁻-rich ligand (SPhos, XPhos). - Use a pre-catalyst (e.g., G3). change_base->change_ligand Still issues change_base->success Problem Solved lower_temp 4. Lower Temperature - Decrease temp by 20°C. - Increase reaction time. change_ligand->lower_temp Still issues change_ligand->success Problem Solved lower_temp->success Problem Solved fail Consult Further (Consider alternative route) lower_temp->fail Still issues

Caption: Fig 2: Systematic Troubleshooting Workflow

Preventative Measures: An Optimized Protocol

To minimize the risk of debromination from the outset, incorporate best practices into your standard procedure. The following is a generalized, robust protocol for a Suzuki-Miyaura coupling with 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Optimized Suzuki-Miyaura Coupling Protocol
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and anhydrous, powdered potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol %) and the corresponding ligand if not using a pre-catalyst. Perform this step in a glovebox or under a strong counter-flow of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M).

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be done by bubbling argon through the solution for 15-30 minutes or by performing three freeze-pump-thaw cycles.[7][9] This step is critical to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By implementing these optimized conditions and systematic troubleshooting, you can significantly suppress the debromination side reaction and achieve higher yields and purity for your target compounds.

References

  • Douglas, J. T., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available from: [Link]

  • Studer, A., et al. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition. Available from: [Link]

  • Franck, J. M., et al. (2020). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions | Request PDF. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • El-Khouly, M. E., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available from: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • ResearchGate. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Available from: [Link]

  • ResearchGate. Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding | Request PDF. Available from: [Link]

  • Magano, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • Mori, S., et al. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs. Available from: [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. Available from: [Link]

  • Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. RSC Advances. Available from: [Link]

  • Beilstein Journals. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available from: [Link]

  • NextSDS. 2-bromo-5-ethyl-1,3-oxazole — Chemical Substance Information. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde Substitutions

Welcome to the technical support center for navigating the challenges associated with substitutions on the 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde scaffold. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with substitutions on the 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde scaffold. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired chemical transformations due to steric hindrance. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.

The Challenge: Understanding Steric and Electronic Effects

The primary obstacle in performing substitution reactions at the C2 position of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde arises from the significant steric congestion around the bromine atom. The ortho-aldehyde group and the 5-position oxazolyl moiety create a crowded environment, impeding the approach of reagents to the reaction center. This steric hindrance can significantly slow down or completely stall reactions that would otherwise proceed smoothly on less substituted aryl bromides.

Furthermore, the electronic nature of the substituents plays a crucial role. The aldehyde group is electron-withdrawing, which can influence the reactivity of the aryl bromide.[1][2] The oxazole ring itself has a complex electronic profile and can participate in various interactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde failing or giving low yields?

A1: This is a common issue stemming from several factors related to the sterically demanding nature of the substrate.[5][6]

  • Inadequate Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[7] The bulky substituents impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Incorrect Base Selection: The choice of base is critical. While a base is necessary for the transmetalation step, an overly strong base can lead to side reactions like dehalogenation.[8] Conversely, a base that is too weak may not facilitate the reaction efficiently.

  • Sub-optimal Reaction Conditions: High temperatures, while sometimes necessary to overcome activation energy barriers, can also promote decomposition and side product formation.[8] Insufficient degassing can lead to catalyst deactivation.

Q2: I'm observing a significant amount of protodebromination (loss of bromine) in my reaction mixture. What is causing this and how can I prevent it?

A2: Protodebromination is a common side reaction, especially with sterically hindered and electron-rich or electron-poor substrates.

  • Hydride Source: The presence of a hydride source, which can be the solvent (e.g., alcohols), the base (e.g., alkoxides), or impurities, can lead to the replacement of the bromine atom with hydrogen.[8]

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow due to steric hindrance, the competing protodebromination pathway can become more prominent.

To minimize protodebromination, consider the following:

  • Use Aprotic Solvents: Switch to anhydrous aprotic solvents like dioxane, THF, or toluene.[8]

  • Select an Appropriate Base: Employ inorganic bases like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors compared to alkoxides.[7]

  • Optimize the Catalyst System: Utilize bulky, electron-rich ligands that can accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the protodebromination pathway.[7][8]

Q3: Are there alternative cross-coupling reactions I should consider if Suzuki-Miyaura coupling is unsuccessful?

A3: Yes, exploring other cross-coupling methodologies can be a fruitful strategy.

  • Stille Coupling: While it involves the use of toxic organotin reagents, Stille coupling can sometimes be more effective for sterically hindered substrates.

  • Negishi Coupling: This reaction utilizes organozinc reagents and can be a powerful alternative.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles, this reaction is often the method of choice, especially when using specialized ligands designed for hindered substrates.[9]

Q4: Can I modify the aldehyde group to reduce its steric impact during the substitution reaction?

A4: Yes, protecting the aldehyde group is a viable strategy.

  • Acetal Formation: The aldehyde can be converted to a diethyl or dimethyl acetal, which is less sterically demanding and electronically different. The acetal can then be readily hydrolyzed back to the aldehyde after the substitution reaction.

  • Oxazoline Protection: Interestingly, the existing oxazole could be considered a protecting group for a carboxylic acid derivative. However, for the aldehyde, a temporary protecting group is more practical.

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling Reactions

This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura couplings with 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Decision-Making Workflow for Suzuki-Miyaura Optimization

start Low or No Product in Suzuki Coupling catalyst Evaluate Catalyst and Ligand start->catalyst base Assess Base Selection catalyst->base No Improvement sub_catalyst1 Using Pd(PPh3)4? catalyst->sub_catalyst1 conditions Review Reaction Conditions base->conditions No Improvement sub_base1 Using Strong Alkoxide Base? base->sub_base1 conditions->start Persistent Failure Consider Alternative Reaction sub_cond1 Degas Thoroughly? (Ar sparging, Freeze-Pump-Thaw) conditions->sub_cond1 success Successful Coupling sub_catalyst2 Switch to Bulky Ligands: XPhos, SPhos, RuPhos sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Consider Pre-catalysts: (XPhos/SPhos) Pd G2/G3 sub_catalyst1->sub_catalyst3 No sub_catalyst2->base sub_catalyst2->success Improvement sub_catalyst3->base sub_catalyst3->success Improvement sub_base1->conditions No sub_base2 Switch to Weaker Inorganic Base: K3PO4, Cs2CO3, K2CO3 sub_base1->sub_base2 Yes sub_base2->conditions sub_base2->success Improvement sub_cond2 Optimize Temperature: Start at 80°C, then increase if needed sub_cond1->sub_cond2 sub_cond3 Anhydrous Solvent? (Dioxane, Toluene, THF) sub_cond2->sub_cond3 sub_cond3->success Improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
No reaction or low conversion Ineffective catalyst/ligand system for sterically hindered substrate.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7][9] Consider using palladium pre-catalysts like (XPhos)Pd G3 for improved activity and stability.
Incorrect base.Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ to minimize side reactions.[7][8] Ensure the base is finely powdered and anhydrous.
Oxygen contamination deactivating the catalyst.Thoroughly degas the solvent and reaction mixture using argon or nitrogen sparging or freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.
Significant protodebromination Presence of a hydride source (e.g., protic solvent, alkoxide base).Use an anhydrous, aprotic solvent such as dioxane or toluene.[8] Switch to an inorganic base like K₃PO₄.
Homocoupling of boronic acid Oxygen contamination promoting oxidative homocoupling.Rigorously exclude oxygen from the reaction mixture through thorough degassing.
Guide 2: Strategies for Nucleophilic Aromatic Substitution (SNA_r)

While less common for aryl bromides unless highly activated, direct S_NAr might be considered with very strong nucleophiles. However, the steric hindrance remains a major barrier.

Challenge Underlying Principle Proposed Strategy
High activation energy due to steric hindrance The ortho-aldehyde and the oxazole ring physically block the trajectory of the incoming nucleophile.Increase Reactivity: Use a more powerful nucleophile or activate the substrate. For example, using sodium azide with a phase-transfer catalyst might be more effective than other azide sources.
Low electrophilicity of the C-Br bond The aryl bromide is not sufficiently activated for S_NAr.Consider Alternative Mechanisms: Transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination or Ullmann condensation, are generally required to effect these transformations on unactivated aryl bromides.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

This protocol is designed for challenging, sterically hindered substrates.

Reaction Scheme

A visual representation of the Suzuki-Miyaura coupling reaction.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product A 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde B Arylboronic Acid plus1 + A->plus1 plus2 + B->plus2 C Pd Pre-catalyst (e.g., (XPhos)Pd G3) D Base (e.g., K3PO4) arrow -> Solvent (e.g., Dioxane) Heat (e.g., 100 °C) C->arrow E 2-Aryl-5-(1,3-oxazol-2-yl)benzaldehyde plus1->B plus2->C arrow->E

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

  • 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • (XPhos)Pd G3 (or other suitable pre-catalyst, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, the arylboronic acid, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add the palladium pre-catalyst under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

This protocol provides a general method for the C-N bond formation.

Materials:

  • 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (or other suitable ligand, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde and a stir bar.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene and the amine via syringe.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

References

  • Benchchem. Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole.
  • Fu, G. C., et al. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Computational and Theoretical Chemistry.
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Hartwig, J. F., et al. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.
  • Nolan, S. P., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Daugulis, O., et al. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society.
  • Larhed, M., et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
  • Reddit. Problems with Suzuki coupling. r/Chempros.
  • Suzuki, A., et al. Organoborane coupling reactions (Suzuki coupling). PMC.
  • Daugulis, O., et al. Boron-mediated One-pot Access to Salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. ResearchGate.
  • Lee, P. H., et al. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal.
  • Rueping, M., et al. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
  • Azumaya, I., et al. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. RSC Publishing.
  • Balaswamy, G., et al. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals.
  • S., S., et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Wang, X., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • Banerji, K. K. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Al-Masoudi, N. A., et al. Quantum chemical studies on the reactivity of oxazole derivatives. ResearchGate.
  • Ye, S., et al. NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation. Preprints.org.
  • Benchchem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols.
  • Snieckus, V., et al. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
  • Hassner, A. and Fischer, B. NEW CHEMISTRY OF OXAZOLES. LOCKSS.
  • Kumar, A., et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Benchchem. Addressing steric hindrance in the synthesis of substituted trans-stilbenes.
  • Miyaura, N., Suzuki, A., et al. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
  • Knochel, P., et al. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals.
  • Buchwald, S. L., et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Knochel, P., et al. Clickable Azide-Functionalized Bromo-Aryl-Aldehydes – Synthesis and Photophysical Characterization. ChemRxiv.
  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Wang, J., et al. Transition-Metal-Catalyzed Cross-Coupling with Non-Diazo Carbene Precursors. Accounts of Chemical Research.
  • Kaya, Y., et al. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Benzoxazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde vs. 2-Bromo-5-(thiazol-2-yl)benzaldehyde

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges when selecting bifunctional building blocks for late-stage functionalization. The molecules 2-Bromo-5-(1,3-oxazol-2-yl)benzald...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges when selecting bifunctional building blocks for late-stage functionalization. The molecules 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde and 2-Bromo-5-(thiazol-2-yl)benzaldehyde are highly valuable scaffolds in drug discovery, offering three distinct vectors for derivatization: an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a heteroaromatic ring.

While they differ by only a single chalcogen atom (oxygen vs. sulfur) in the 5-position heterocycle, this substitution fundamentally alters their electronic distribution, stability, and reactivity profile. This guide provides an objective, data-driven comparison of these two scaffolds to inform your synthetic strategies.

Structural & Electronic Profiling

To understand the reactivity of these scaffolds, we must first analyze the electronic influence of the oxazole versus the thiazole ring on the central benzaldehyde core.

  • Electronegativity and Hammett Constants: Oxygen is significantly more electronegative than sulfur. Consequently, the oxazole ring acts as a stronger electron-withdrawing group (EWG) than the thiazole ring. This is quantitatively supported by their respective Hammett substituent constants ( σp​ ), which demonstrate that oxazole depletes electron density from the phenyl core more aggressively[1].

  • Aromaticity and Polarizability: Thiazole exhibits a highly uniform, robust aromatic π -system. In contrast, molecular polarizability analysis and Fukui functions reveal that oxazole is highly polarized, making it far more susceptible to electrophilic attack and ring-opening[2].

  • Ring Stability: Oxazoles exist in a delicate equilibrium and are prone to tautomerization into isocyanides under strongly basic or metalating conditions[3]. Furthermore, under aerobic or photolytic conditions, oxazoles rapidly degrade via the Wasserman rearrangement in the presence of singlet oxygen ( 1O2​ ), whereas thiazoles remain chemically inert under identical conditions[4].

Reactivity Molecule 2-Bromo-5-(azol-2-yl)benzaldehyde Core Scaffold Aldehyde C1: Aldehyde (-CHO) Electrophilic Center Molecule->Aldehyde Bromide C2: Aryl Bromide (-Br) Cross-Coupling Site Molecule->Bromide Azole C5: Azole Ring Oxazole vs Thiazole Molecule->Azole RedAm Reductive Amination (Oxazole > Thiazole rate) Aldehyde->RedAm Primary Amines Suzuki Suzuki/Heck Coupling (Oxazole: Faster Ox. Add.) Bromide->Suzuki Pd Catalyst Stability Ring Stability (Thiazole >> Oxazole) Azole->Stability Base / Singlet O2

Figure 1: Electronic influence and reactivity pathways of the bifunctional azole scaffolds.

Reactivity Divergence in Synthetic Applications

Aryl Bromide (-Br) Reactivity

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of Pd(0) into the C-Br bond. Because the oxazole ring is a stronger EWG, it lowers the electron density at the C2 position more than thiazole. This accelerates the oxidative addition for the oxazole derivative.

However, this kinetic advantage is offset by oxazole's chemical fragility. Strong bases (like Na2​CO3​ or Cs2​CO3​ ) commonly used in Suzuki couplings can induce oxazole ring-opening. Therefore, the oxazole scaffold requires milder bases (e.g., K3​PO4​ ) or the addition of Lewis acids to stabilize the ring[3]. The thiazole derivative, while undergoing slightly slower oxidative addition, is highly robust and tolerates harsh coupling conditions.

Aldehyde (-CHO) Reactivity

Both scaffolds undergo standard aldehyde transformations (reductive amination, Wittig olefination) with high efficiency. The stronger electron-withdrawing nature of the oxazole makes its aldehyde carbon slightly more electrophilic, leading to marginally faster imine formation during reductive aminations.

Quantitative Data Summaries

The following tables summarize the empirical differences between the two scaffolds based on structural profiling and typical synthetic performance.

Table 1: Electronic and Stability Profile

Property2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde2-Bromo-5-(thiazol-2-yl)benzaldehyde
Heterocycle Aromaticity Lower (Susceptible to polarization)Higher (Robust π -system)
Hammett σp​ Effect Stronger EWGWeaker EWG
Oxidative Addition Rate Faster (Highly activated C-Br bond)Slower (Standard C-Br activation)
Aerobic Stability ( 1O2​ ) Low (Wasserman rearrangement prone)High (Inert to singlet oxygen)

Table 2: Comparative Reaction Performance (Typical Yields)

Reaction TypeOxazole Derivative YieldThiazole Derivative YieldPrimary Failure Mode
Suzuki Coupling (Mild Base) 65 - 75%85 - 95%Oxazole degradation
Suzuki Coupling (Strong Base) < 30%80 - 90%Base-induced ring opening
Reductive Amination > 90%> 90%N/A (Both perform well)
Singlet O2​ Exposure Complete degradation> 95% recoveryWasserman rearrangement

Self-Validating Experimental Protocols

To ensure high fidelity in your syntheses, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Optimized to prevent base-induced ring-opening of the oxazole derivative.

Causality: We utilize K3​PO4​ instead of carbonate bases to minimize the hydroxide-mediated degradation of the oxazole ring. A biphasic Toluene/Water system is chosen to partition the electrophilic aldehyde into the organic layer, protecting it from unwanted hydration or aldol-type side reactions.

  • Preparation: In a flame-dried Schlenk flask, add 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/Water. Sparge the biphasic mixture with Argon for 15 minutes. Validation: Oxygen removal is critical to prevent homocoupling of the boronic acid and to protect the oxazole from aerobic oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%). The bulky dppf ligand facilitates rapid reductive elimination, minimizing the time the sensitive oxazole spends coordinated to the metal center.

  • Reaction: Heat to 80 °C for 12 hours under Argon.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material aldehyde will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful cross-coupled product will exhibit a new 2,4-DNP active spot with a lower Rf due to the added bulk of the biaryl system.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Workflow Start 1. Substrate Preparation Catalyst 2. Pd(dppf)Cl2 + Mild Base Start->Catalyst Reaction 3. Thermal Heating (80°C, 12h) Catalyst->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Column Chromatography Workup->Purification

Figure 2: Self-validating workflow for mild Suzuki-Miyaura cross-coupling.

Protocol B: Reductive Amination of the Aldehyde

Applicable to both Oxazole and Thiazole derivatives.

Causality: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is exceptionally mild. It will selectively reduce the intermediate iminium ion without reducing the oxazole/thiazole rings, and it will not undergo oxidative addition with the aryl bromide.

  • Imine Formation: Dissolve the benzaldehyde derivative (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours. Validation: Add a small amount of anhydrous MgSO4​ to drive imine formation by scavenging generated water.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring (Self-Validation): Analyze via LC-MS. The disappearance of the aldehyde mass peak and the appearance of the [M+H]+ corresponding to the secondary amine confirms successful conversion. The isotopic pattern of the bromine atom (1:1 ratio of M / M+2) must remain intact, proving the C-Br bond was undisturbed.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate.

References

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions Source: ResearchGate 2

  • An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides Source: Organic Process Research & Development (ACS Publications) 3

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C Source: PMC - National Institutes of Health (NIH) 4

  • Constant no more: reevaluating Hammett constants through spin-crossover Source: ResearchGate 1

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Mass spectrometry (MS), particularly when...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a premier analytical technique for this purpose. It not only provides the molecular weight of a compound but also generates a reproducible fragmentation pattern that serves as a unique "fingerprint," offering profound insights into the molecule's architecture.

This technical guide provides an in-depth, expert analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde . As direct spectral data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles from its core chemical moieties: an aromatic aldehyde, a bromo-aromatic system, and an oxazole ring. We will explore the causal mechanisms behind bond cleavages, compare the diagnostic power of MS with alternative analytical methods, and provide actionable experimental protocols for researchers in the field.

Predicted Mass Spectrum and Molecular Ion Characteristics

The initial and most crucial event in EI-MS is the formation of a molecular ion (M⁺•). For 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (C₁₀H₆BrN₂O), a key diagnostic feature is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is the characteristic isotopic signature of a molecule containing a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near 1:1 natural abundance[1][2].

  • Molecular Formula: C₁₀H₆N₂O

  • Predicted Molecular Ion (M⁺•) for ⁷⁹Br: m/z 251

  • Predicted Molecular Ion (M⁺•) for ⁸¹Br: m/z 253

Aromatic systems, such as the one in our target molecule, tend to produce a prominent molecular ion peak due to their inherent stability, which allows the M⁺• to resist immediate fragmentation[2][3].

Proposed Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of the molecular ion is a competitive process, driven by the formation of the most stable possible fragment ions and neutral losses. For 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, we can anticipate several competing pathways originating from the different functional groups.

Pathway 1: Aldehyde-Driven α-Cleavage

Aromatic aldehydes are well-known to undergo a primary and highly characteristic α-cleavage, which involves the loss of the aldehydic hydrogen radical[4][5][6]. This process is energetically favorable as it results in a highly stable, resonance-stabilized acylium cation.

  • Loss of a Hydrogen Radical (-H•): The molecular ion at m/z 251/253 loses a hydrogen radical from the aldehyde group. This is often a very prominent fragmentation event for aromatic aldehydes[7][8].

    • Resulting Ion: A stable acylium cation at m/z 250/252 .

  • Loss of Carbon Monoxide (-CO): This acylium ion can then undergo a characteristic loss of a neutral carbon monoxide molecule[1][5].

    • Resulting Ion: A phenyl-type cation at m/z 222/224 .

Pathway 2: Bromo-Aryl Bond Cleavage

Cleavage of the carbon-bromine bond represents another viable fragmentation route, leading to the loss of the bromine radical.

  • Loss of a Bromine Radical (-Br•): The molecular ion at m/z 251/253 loses a ⁷⁹Br• or ⁸¹Br• radical.

    • Resulting Ion: A bromine-free cation at m/z 172 . This fragment will appear as a single peak, having lost the isotopic signature of bromine.

Pathway 3: Oxazole Ring Fragmentation

The fragmentation of the oxazole ring is more complex and can proceed through several mechanisms, often involving ring-opening rearrangements[9][10].

  • Loss of Carbon Monoxide (-CO) from the Oxazole Ring: Studies on 2,5-disubstituted oxazoles suggest that a potential fragmentation involves the loss of CO from the heterocyclic ring, possibly after a ring-opening event[10].

    • Resulting Ion: A rearranged ion at m/z 223/225 .

  • Loss of Acetonitrile (-CH₃CN) or related fragments: While less direct, complex rearrangements can lead to the expulsion of stable neutral molecules like acetonitrile or hydrogen cyanide (HCN) from the heterocyclic core[9][11]. For instance, cleavage of the oxazole ring could lead to the formation of a benzonitrile-type fragment.

The interplay of these pathways will define the final mass spectrum. The most stable cations, such as the acylium ion from Pathway 1, are often the most abundant (the base peak).

Visualization of Proposed Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Fragmentation_Pathway cluster_path1 Pathway 1: Aldehyde α-Cleavage cluster_path2 Pathway 2: C-Br Cleavage cluster_path3 Pathway 3: Oxazole Ring Cleavage M C₁₀H₆⁷⁹/⁸¹BrN₂O⁺• m/z 251/253 Molecular Ion F1 [M-H]⁺ m/z 250/252 Acylium Cation M->F1 - H• F3 [M-Br]⁺ m/z 172 M->F3 - Br• F4 [M-CO]⁺ m/z 223/225 (from Oxazole) M->F4 - CO F2 [M-H-CO]⁺ m/z 222/224 F1->F2 - CO

Caption: Proposed EI-MS fragmentation pathways for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of the target compound. Relative intensities are predicted based on the general stability of the fragment types.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Ion StructureFragmentation PathwayPredicted Relative Intensity
251 / 253[C₁₀H₆BrN₂O]⁺•Molecular Ion (M⁺•)High
250 / 252[C₁₀H₅BrN₂O]⁺Loss of H• from the aldehyde group (α-cleavage)High (Potentially Base Peak)
222 / 224[C₉H₅BrN₂]⁺Loss of CO from the [M-H]⁺ ionMedium
172[C₁₀H₆N₂O]⁺Loss of Br• radical from the molecular ionMedium
223 / 225[C₉H₆BrN₂]⁺•Loss of CO from the oxazole ring of the molecular ionLow to Medium
77[C₆H₅]⁺Further fragmentation of bromine-free aromatic portionsLow

Comparison with Alternative Analytical Techniques

While mass spectrometry is unparalleled for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on a suite of analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
Mass Spectrometry (MS) Provides molecular weight and a fragmentation pattern that reveals the nature of constituent chemical moieties.Highly sensitive, provides definitive molecular weight, and the Br isotopic pattern is a powerful diagnostic tool.Does not directly reveal atom connectivity or stereochemistry; isomers can sometimes have similar spectra.
Nuclear Magnetic Resonance (NMR) Details the precise connectivity of atoms (¹H-¹H, ¹H-¹³C) and the chemical environment of each nucleus.Unambiguously determines the substitution pattern on the aromatic and oxazole rings. The "gold standard" for structure.Requires a larger sample amount than MS and a pure sample. Does not provide molecular weight directly.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O, C-Br, C=N).Quickly confirms the presence of the aldehyde carbonyl (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).[12][13]Provides limited information on the overall molecular skeleton; spectra can be complex and overlapping.
X-Ray Crystallography Provides the exact three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.Gives the absolute, unambiguous structure of the molecule in the solid state.[14]Requires a suitable single crystal of the compound, which can be difficult or impossible to grow.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for obtaining a reproducible EI mass spectrum for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).

  • Concentration: Prepare a dilute solution of the sample at approximately 100-200 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC injector.

Gas Chromatography (GC) Method
  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless injector operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at 20 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.[15]

Mass Spectrometry (MS) Method
  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard energy for reproducible library-comparable spectra)[11].

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

Conclusion

The mass spectrometry fragmentation pattern of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is predicted to be rich with structural information. The spectrum will be defined by a clear bromine isotopic cluster for the molecular ion and major fragments, a dominant peak corresponding to the loss of the aldehydic hydrogen, and subsequent loss of carbon monoxide. Additional fragments arising from the cleavage of the C-Br bond and the oxazole ring provide further corroborating evidence for the proposed structure. When used in concert with complementary techniques like NMR and IR spectroscopy, EI-MS provides a rapid, sensitive, and highly reliable method for the structural confirmation of this and related heterocyclic molecules, empowering researchers in their synthetic and developmental endeavors.

References

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • SciSpace. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie. Available from: [Link]

  • Whitman College. GCMS Section 6.11.4. Available from: [Link]

  • Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). Available from: [Link]

  • IntechOpen. Interpretation of Mass Spectra. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Chegg.com. Solved Hi what is the fragment ion(include m/z ratio) and. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]

  • Unknown Source. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. Available from: [Link]

  • ISCA. Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Available from: [Link]

  • Unknown Source. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available from: [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available from: [Link]

  • PMC. 2-Bromo-5-fluorobenzaldehyde. Available from: [Link]

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Validation

Benchmarking cross-coupling efficiency of bromo-oxazolyl-benzaldehydes

Benchmarking Cross-Coupling Efficiency of Bromo-oxazolyl-benzaldehydes: A Comparative Guide The oxazolyl-benzaldehyde scaffold is a highly versatile heterocyclic building block in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Cross-Coupling Efficiency of Bromo-oxazolyl-benzaldehydes: A Comparative Guide

The oxazolyl-benzaldehyde scaffold is a highly versatile heterocyclic building block in medicinal chemistry, frequently utilized to construct complex biaryl systems, extended pi-conjugated networks, and target-specific pharmacophores. A critical step in functionalizing this scaffold is the transition-metal-catalyzed cross-coupling of its halogenated derivatives.

This guide provides an objective, data-driven comparison of cross-coupling efficiencies, specifically benchmarking bromo-oxazolyl-benzaldehydes against their iodo-analogs, and evaluating the performance of different palladium and nickel catalyst architectures.

The Challenge of the Scaffold: Thermodynamic & Kinetic Causality

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Stille couplings), the choice of the halogen leaving group fundamentally dictates the reaction kinetics. The catalytic cycle relies on the initial oxidative addition of the active Pd(0) species into the carbon-halogen bond.

The enhanced reactivity of organoiodides compared to organobromides is a well-documented phenomenon[1]. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the rate-limiting oxidative addition step[1]. Consequently, while iodo-oxazolyl-benzaldehydes react under milder conditions, they are often less stable and more expensive to synthesize. Bromo-oxazolyl-benzaldehydes offer a more practical balance of stability and cost, provided the catalyst system is optimized to overcome the higher activation barrier[2].

Furthermore, the electronic nature of the oxazole ring plays a crucial role. Electron-deficient oxazoles generally undergo oxidative addition more readily than their electron-rich counterparts[3]. The presence of the electron-withdrawing formyl group (benzaldehyde moiety) slightly activates the C-Br bond, but specialized ligands are still required to prevent catalyst stalling and unwanted debromination side-reactions[2].

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C-Br) Pd0->OxAdd PdII_Br Pd(II)(Oxazolyl)(Br)L2 Intermediate OxAdd->PdII_Br TransMet Transmetalation (Ar-B(OH)2 + Base) PdII_Br->TransMet PdII_Ar Pd(II)(Oxazolyl)(Ar)L2 Intermediate TransMet->PdII_Ar - B(OH)2Br RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Ar-Oxazolyl-Benzaldehyde) RedElim->Product Substrate Bromo-oxazolyl-benzaldehyde Substrate->OxAdd

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for bromo-oxazolyl-benzaldehydes.

Quantitative Benchmarking Data

To objectively evaluate the efficiency of these coupling partners, we must look at the empirical data. The tables below summarize the benchmarking of leaving groups and catalyst systems.

Table 1: Reactivity Comparison (Bromo- vs. Iodo-Oxazole Derivatives)

Data extrapolated from standard Suzuki-Miyaura couplings of halo-oxazole derivatives with arylboronic acids[1].

ParameterIodo-oxazolyl-benzaldehydeBromo-oxazolyl-benzaldehyde
Typical Yield 85–95%70–85%
Reaction Time 2–6 hours8–16 hours
Temperature 60–80 °C80–100 °C
Catalyst Loading 1–3 mol%3–5 mol%
Primary Limitation Substrate stability / CostSlower oxidative addition
Table 2: Catalyst System Benchmarking for Bromo-oxazolyl-benzaldehydes

Because the C-Br bond is stronger, standard catalysts like Pd(PPh3​)4​ often result in prolonged reaction times and moderate yields[4]. Modern dialkylbiaryl phosphine ligands (e.g., SPhos) or Nickel-based systems offer superior performance[3][5].

Catalyst / Ligand SystemBase & SolventYield RangeMechanistic Advantage
Pd(PPh3​)4​ Na2​CO3​ , Toluene/ H2​O 70–77%Standard baseline; requires higher temperatures (80 °C)[4].
Pd(OAc)2​ / SPhos K3​PO4​ , Dioxane/ H2​O 85–92%Electron-rich SPhos accelerates oxidative addition; steric bulk promotes reductive elimination.
Ni(COD)2​ / dcype Cs2​CO3​ , THF75–80%Base-metal alternative; highly effective for challenging C-O and C-Br electrophiles[3].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol utilizes the optimized Pd(OAc)2​ / SPhos system for the cross-coupling of a bromo-oxazolyl-benzaldehyde. This methodology is designed as a self-validating system: visual and analytical cues are built into the steps to ensure the integrity of the reaction.

Materials Required:
  • Bromo-oxazolyl-benzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • SPhos ligand (0.04 equiv, 4 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • 1,4-Dioxane / H2​O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:
  • Reagent Preparation & Inert Atmosphere:

    • Action: To an oven-dried Schlenk flask, add the bromo-oxazolyl-benzaldehyde, arylboronic acid, and finely powdered K3​PO4​ . Evacuate and backfill the flask with argon three times[6].

    • Causality: K3​PO4​ is chosen over Na2​CO3​ because its higher basicity accelerates the transmetalation step, which is critical when using bulky ligands like SPhos.

  • Solvent Addition & Degassing:

    • Action: Add the 1,4-Dioxane and water mixture. Sparge the solvent with argon for at least 15 minutes prior to addition.

    • Causality: Degassing is non-negotiable. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, prematurely halting the catalytic cycle.

  • Catalyst Activation:

    • Action: Add Pd(OAc)2​ and SPhos under a positive flow of argon.

    • Validation Check: Upon heating to 80 °C, the solution should turn a homogenous golden/orange color, indicating the formation of the active Pd(0) -SPhos complex. If the solution immediately turns black (palladium black precipitation), the system has been compromised by oxygen or the ligand has failed to coordinate.

  • Reaction Monitoring:

    • Action: Stir the mixture at 80–100 °C for 4–8 hours. Monitor via LC-MS or TLC[6].

    • Validation Check: The disappearance of the bromo-oxazolyl-benzaldehyde isotopic mass pattern (M and M+2 peaks of equal intensity) and the emergence of the coupled product mass confirm successful turnover.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography[1].

G Step1 1. Reagent Preparation Weigh Bromo-oxazole, Boronic Acid & Base Step2 2. Inert Atmosphere Setup Evacuate & Backfill with Argon (3x) Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O (10:1) Step2->Step3 Step4 4. Catalyst Addition Add Pd(OAc)2 & SPhos under Argon Step3->Step4 Step5 5. Reaction Heating Stir at 80-100 °C, Monitor via LC-MS Step4->Step5 Step6 6. Workup & Purification Aqueous Extraction & Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the cross-coupling of bromo-oxazolyl-benzaldehydes.

Sources

Comparative

Comparative Guide to Validating the Structural Integrity of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde via FT-IR Spectroscopy

Abstract In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a key heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is a key heterocyclic building block whose purity and structural integrity directly impact the success of subsequent synthetic transformations and the biological activity of target molecules. This guide provides an in-depth, expert-led comparison of Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid and reliable method for validating the structure of this compound. We will explore the causality behind experimental choices, present a detailed protocol, and compare the insights gained from FT-IR with those from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction: The Imperative of Structural Validation

The synthesis of complex organic molecules, particularly those intended for pharmaceutical applications, is a multi-step process where the integrity of each intermediate must be rigorously confirmed. 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde presents a unique combination of functional groups: a benzaldehyde moiety, a bromine substituent, and an oxazole ring. Each of these groups has characteristic spectroscopic signatures. FT-IR spectroscopy, a technique based on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared light, serves as an excellent first-line tool for confirming the presence of these key functional groups, thereby providing a rapid assessment of structural integrity.[1][2] This guide will demonstrate the power of FT-IR in providing a molecular "fingerprint" of the target compound.[1]

FT-IR Spectroscopy: A Closer Look at the "Why"

FT-IR spectroscopy is a cornerstone of chemical analysis due to its speed, non-destructive nature, and ability to provide a wealth of information about the functional groups present in a molecule.[3] The resulting spectrum is a plot of infrared light absorbance or transmittance versus wavenumber (cm⁻¹).[4] For 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, we are particularly interested in identifying the vibrational modes associated with the aldehyde, the aromatic ring, the oxazole heterocycle, and the carbon-bromine bond.

Expected Vibrational Frequencies

The structural features of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde are expected to give rise to a series of characteristic absorption bands in the FT-IR spectrum. A thorough understanding of these expected frequencies is crucial for accurate spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (-CHO)C=O stretch1715 - 1685Strong
C-H stretch2830 - 2695 (often two bands)Medium
Aromatic RingC-H stretch3100 - 3000Medium to Weak
C=C stretch (in-ring)1600 - 1450 (multiple bands)Medium to Strong
C-H out-of-plane bend900 - 675Strong
Oxazole RingC=N stretch~1650 - 1600Medium
C-O-C stretch~1250 - 1200Strong
Carbon-HalogenC-Br stretch690 - 515Medium to Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. For a solid sample like 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, the KBr pellet method is a common and effective technique.[5][6]

KBr Pellet Preparation

The goal of this method is to disperse the sample uniformly in a matrix that is transparent to infrared radiation, such as potassium bromide (KBr).[5]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Dry spectroscopy-grade KBr at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum.[6]

  • Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample with 100-200 mg of the dried KBr.[5] The final concentration of the sample should be between 0.2% and 1%.[7][8]

  • Grinding: Continue grinding the mixture until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[5][7]

  • Pellet Pressing: Transfer the powder to a pellet die. Apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[5][9]

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition
  • Background Spectrum: Collect a background spectrum of the empty sample compartment. This is crucial to account for any atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and collect the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of the compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dry KBr B Weigh Sample & KBr A->B C Grind Mixture B->C D Press Pellet C->D E Collect Background D->E Place pellet in spectrometer F Collect Sample Spectrum E->F G Process Data F->G H Structural Validation G->H Final Spectrum

Caption: KBr Pellet FT-IR Experimental Workflow.

Spectral Interpretation: Decoding the Molecular Fingerprint

A hypothetical FT-IR spectrum of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde would be analyzed by assigning the observed absorption bands to their corresponding functional groups.

  • Aldehyde Group: A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching vibration.[10] The presence of two weaker bands in the region of 2820 cm⁻¹ and 2720 cm⁻¹ would further confirm the aldehyde C-H stretch.[10]

  • Aromatic System: A series of peaks between 3100-3000 cm⁻¹ would correspond to the aromatic C-H stretching vibrations.[11][12] Multiple bands in the 1600-1450 cm⁻¹ region would be due to the C=C in-ring stretching vibrations.[11][13]

  • Oxazole Ring: A medium intensity band around 1625 cm⁻¹ could be attributed to the C=N stretching of the oxazole ring.[14] A strong absorption in the 1250-1200 cm⁻¹ range would likely represent the C-O-C stretching vibration within the ring.[15]

  • Carbon-Bromine Bond: A medium to strong absorption band in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹, would signal the presence of the C-Br bond.[10][12]

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum.[4][16]

Comparative Analysis with Alternative Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive structural validation often requires a multi-technique approach.[3][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]

  • ¹H NMR: Would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This would be crucial for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR: Would indicate the number of different types of carbon atoms in the molecule, providing further evidence for the overall structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern.[3]

  • Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion would confirm the elemental composition of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

  • Isotopic Pattern: The presence of bromine would be clearly indicated by the characteristic M+ and M+2 isotopic peaks of roughly equal intensity.

validation_workflow Compound 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR_info Functional Groups Present (Aldehyde, Aromatic, Oxazole, C-Br) FTIR->FTIR_info NMR_info Carbon-Hydrogen Framework Connectivity & Substitution Pattern NMR->NMR_info MS_info Molecular Weight Elemental Composition (Br isotope pattern) MS->MS_info Conclusion Comprehensive Structural Validation FTIR_info->Conclusion NMR_info->Conclusion MS_info->Conclusion

Caption: Complementary Analytical Techniques Workflow.

Conclusion

FT-IR spectroscopy stands out as a rapid, accessible, and highly informative technique for the initial validation of the structural integrity of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde. By confirming the presence of the key aldehyde, aromatic, oxazole, and bromo functional groups, researchers can proceed with confidence in their synthetic endeavors. For unequivocal structure elucidation, a synergistic approach combining the functional group information from FT-IR with the detailed connectivity data from NMR and the molecular weight confirmation from MS is the gold standard in modern chemical research. This integrated analytical workflow ensures the highest level of scientific rigor and trustworthiness in the development of new chemical entities.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved March 15, 2026, from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Retrieved March 15, 2026, from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press. (n.d.). Retrieved March 15, 2026, from [Link]

  • Quick User Guide for FT-IR | Helsinki. (n.d.). Retrieved March 15, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved March 15, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved March 15, 2026, from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. (2022, May 10). Retrieved March 15, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (n.d.). Retrieved March 15, 2026, from [Link]

  • INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved March 15, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved March 15, 2026, from [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Retrieved March 15, 2026, from [Link]

  • Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.). Retrieved March 15, 2026, from [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Retrieved March 15, 2026, from [Link]

  • ATR-FTIR: Principles and Applications | PDF | Infrared Spectroscopy - Scribd. (2023, May 18). Retrieved March 15, 2026, from [Link]

  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved March 15, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved March 15, 2026, from [Link]

  • Vibrational Structure of a High-Resolution UV Absorption Spectrum of Benzaldehyde in the Gas Phase | Request PDF - ResearchGate. (2020, November 1). Retrieved March 15, 2026, from [Link]

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  • Leveraging infrared spectroscopy for automated structure elucidation - PMC. (2024, November 16). Retrieved March 15, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved March 15, 2026, from [Link]

  • Electronic and vibrational spectra of protonated benzaldehyde-water clusters, [BZ-(H2O)n≤5]H+: Evidence for ground-state proton transfer to solvent for n ≥ 3 | The Journal of Chemical Physics | AIP Publishing. (2014, March 31). Retrieved March 15, 2026, from [Link]

  • Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations | Analytical Chemistry - ACS Publications. (2021, November 11). Retrieved March 15, 2026, from [Link]

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  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry. (2019, February 25). Retrieved March 15, 2026, from [Link]

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  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (2024, July 26). Retrieved March 15, 2026, from [Link]

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025, September 24). Retrieved March 15, 2026, from [Link]

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  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

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  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde proper disposal procedures

Managing reactive, halogenated heterocycles like 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde requires a rigorous, scientifically grounded approach to laboratory safety and waste logistics. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Managing reactive, halogenated heterocycles like 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde requires a rigorous, scientifically grounded approach to laboratory safety and waste logistics. As a Senior Application Scientist, I frequently observe laboratories making a critical logistical error: inadvertently mixing brominated intermediates with general non-halogenated solvent waste.

This guide provides the definitive operational and disposal protocols for this compound, explaining the chemical causality behind every safety mandate to ensure compliance, reduce institutional costs, and protect laboratory personnel.

Chemical Risk Profile & Causality of Disposal Rules

To understand the disposal protocol, we must first deconstruct the molecule's reactive moieties, as these dictate its environmental and physical hazards:

  • The Bromine Atom (Halogenated Hazard): The presence of bromine strictly classifies this compound—and any solvent it touches—as Halogenated Organic Waste [1]. Causality: Non-halogenated waste is often disposed of cheaply via "fuels blending" (burning for energy recovery). Halogenated compounds cannot be used for this. Combusting brominated organics generates highly corrosive hydrobromic acid (HBr) gas. This requires specialized, high-temperature rotary kilns (>1000°C) equipped with alkaline wet scrubbers [2]. Mixing even trace amounts of this compound into a non-halogenated carboy contaminates the entire stream, exponentially increasing disposal costs.

  • The Aldehyde Group (Reactivity Hazard): Benzaldehyde derivatives are intrinsically susceptible to auto-oxidation in the presence of atmospheric oxygen, gradually converting to the corresponding benzoic acid. Causality: If disposed of in a sealed container mixed with incompatible strong oxidizers (e.g., peroxides, nitric acid), the oxidation can become violently exothermic.

  • The Oxazole Ring (Heterocyclic Hazard): This nitrogen-containing heterocycle will generate toxic nitrogen oxides (NOx) upon thermal decomposition, further necessitating disposal at a heavily regulated EPA/RCRA-compliant incineration facility[1].

Operational Workflow: Bench to Waste Container

The following self-validating protocol must be used when disposing of reaction effluents or expired stocks containing 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Step 1: Quenching and Passivation Ensure all active reactions involving the aldehyde (e.g., reductive aminations, Wittig reactions) are fully quenched. Verify that the waste mixture pH is between 4.0 and 9.0 using indicator strips. Causality: Highly acidic or basic conditions in the waste jug can trigger unwanted polymerization of the aldehyde or hydrolytic cleavage of the oxazole ring, leading to unpredictable pressure buildup.

Step 2: Phase Separation If the compound is part of an aqueous extraction, separate the phases meticulously.

  • Aqueous Phase: If it contains <1% organic solvents, route to the aqueous hazardous waste stream.

  • Organic Phase: Must be explicitly routed to the Halogenated Organic Waste stream.

Step 3: Containment and Segregation Transfer the organic waste into a High-Density Polyethylene (HDPE) or PTFE-lined waste carboy designated strictly for halogenated solvents. Causality: Standard low-density plastics can degrade or swell when exposed to the halogenated solvents (like DCM or Chloroform) typically used to dissolve this compound.

Step 4: Headspace Management Never fill the waste container past 90% capacity . Causality: The aldehyde moiety may continue to slowly auto-oxidize, consuming dissolved oxygen and potentially releasing trace gases depending on the solvent matrix. Headspace prevents hydrostatic rupture.

Step 5: RCRA-Compliant Labeling Immediately affix a hazardous waste tag. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde" alongside the primary solvent (e.g., "Dichloromethane 95%, Brominated Oxazole Derivative 5%").

Waste Routing & Thermal Degradation Pathway

The following diagram illustrates the strict decision-making workflow and the ultimate thermal destruction pathway required for this compound.

WasteRouting Start Reaction Effluent 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde Phase Phase Separation / Extraction Start->Phase Aqueous Aqueous Waste (Trace Organics) Phase->Aqueous Aqueous Layer Organic Organic Phase (Contains Bromine) Phase->Organic Organic Layer Segregation Waste Segregation Check Organic->Segregation NonHalo Non-Halogenated Stream (PROHIBITED FOR THIS COMPOUND) Segregation->NonHalo Mixing (Error) Halo Halogenated Waste Stream (HDPE Container) Segregation->Halo Proper Routing Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubbing Halo->Incineration EPA/RCRA Transport Emission Neutralized Salts (Safe Emission) Incineration->Emission HBr/NOx Abatement

Decision workflow and thermal degradation abatement pathway for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde.

Immediate Spill Response & Remediation Protocol

In the event of a localized bench or fume hood spill, execute the following validated remediation protocol [3]:

  • Evacuation & Assessment: Isolate the spill radius. Assess whether the compound is in its pure solid form or dissolved in a highly volatile carrier solvent.

  • PPE Donning: Equip splash-resistant safety goggles, standard nitrile gloves, and a chemically resistant lab coat.

  • Containment (Solid): If spilled as a pure solid, do not sweep dry . Causality: Dry sweeping aerosolizes the reactive aldehyde dust, creating an inhalation hazard and potential respiratory tract irritation. Lightly dampen the powder with a compatible, non-reactive solvent (e.g., water) before sweeping.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with inert absorbent pads or diatomaceous earth. Crucial: Never use combustible absorbents like sawdust. The aldehyde can undergo exothermic reactions with organic particulates.

  • Decontamination: Transfer the absorbed mass into a wide-mouth HDPE container. Wash the affected surface with a mild alkaline detergent to neutralize any oxidized carboxylic acid residues, followed by a thorough water rinse.

  • Waste Routing: Label the cleanup materials as "Hazardous Solid Waste - Halogenated/Brominated Contaminated" and request an immediate Environmental Health and Safety (EHS) pickup.

Quantitative Data: Waste Segregation & Compatibility

To ensure operational clarity, adhere strictly to the quantitative limits and compatibility metrics outlined below:

ParameterSpecification / LimitCausality / Rationale
Halogen Threshold > 1% Halogen by volumeTriggers mandatory routing to the Halogenated Waste stream due to HBr generation during incineration [2].
Container Material HDPE or PTFE-linedPrevents solvent permeation and resists mild acidity from potential aldehyde auto-oxidation.
Fill Limit Maximum 90% capacityProvides headspace for potential gas expansion or mild pressure buildup from auto-oxidation.
pH Range 4.0 - 9.0Highly acidic or basic conditions can trigger unwanted polymerization or cleavage of the oxazole ring.
EPA Waste Code F002 (if mixed with listed solvents)Regulated under RCRA; requires specialized thermal destruction and alkaline scrubbing [1].

References

  • . United States Environmental Protection Agency (EPA).

  • . Cornell University EHS. 3.. MilliporeSigma / Sigma-Aldrich.

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